exo-Hydroxytandospirone-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H29N5O3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(1S,2S,6R,7S,8R)-8-hydroxy-4-[4-(2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C21H29N5O3/c27-16-13-14-12-15(16)18-17(14)19(28)26(20(18)29)7-2-1-6-24-8-10-25(11-9-24)21-22-4-3-5-23-21/h3-5,14-18,27H,1-2,6-13H2/t14-,15+,16+,17-,18+/m0/s1/i8D2,9D2,10D2,11D2 |
InChI Key |
NAAMMSCHYVGFOX-LUSVFZGISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: exo-Hydroxytandospirone-d8 in Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of exo-Hydroxytandospirone-d8, a critical analytical tool in the study of the anxiolytic agent tandospirone (B1205299). This document details its chemical properties, its primary application as an internal standard, and the pharmacological context of its parent compound, including relevant signaling pathways and metabolic data.
Core Compound Specifications
This compound is the deuterated form of exo-hydroxytandospirone (B1148525), a metabolite of the drug tandospirone. Its primary utility is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and reproducibility of the quantification of exo-hydroxytandospirone in biological matrices.[1][2]
| Property | Value | Reference |
| CAS Number | 2012598-42-2 | [3] |
| Chemical Formula | C₂₁H₂₁D₈N₅O₃ | [3][4] |
| Molecular Weight | 407.54 g/mol | [3] |
| Synonyms | Deuterated exo-Hydroxytandospirone | |
| Primary Application | Internal standard for quantitative analysis | [1] |
| Storage Conditions | Refrigerate | [4] |
Pharmacological Context: Tandospirone's Mechanism of Action
Tandospirone, the parent compound, is an anxiolytic and antidepressant agent belonging to the azapirone class of drugs.[5] Its therapeutic effects are primarily mediated through its activity as a partial agonist of the serotonin (B10506) 5-HT₁ₐ receptor.[5]
Signaling Pathway of Tandospirone
Tandospirone's binding to the 5-HT₁ₐ receptor initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gᵢ/Gₒ).[6][7] Activation of the receptor by tandospirone leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7][8] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[7][8]
Furthermore, the activation of the G-protein-coupled inwardly rectifying potassium (GIRK) channels by the Gβγ subunit of the G-protein results in potassium ion efflux, leading to hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal firing.[6][8] This overall mechanism contributes to the anxiolytic effects of tandospirone.
Metabolism of Tandospirone and Role of exo-Hydroxytandospirone
Tandospirone is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP3A4.[9][10] This metabolism results in a low absolute bioavailability of the parent drug.[9][10] One of the metabolites formed is exo-hydroxytandospirone. The deuterated internal standard, this compound, is crucial for accurately quantifying this metabolite in pharmacokinetic studies. Another major active metabolite of tandospirone is 1-(2-pyrimidinyl)-piperazine (1-PP).[9][11]
Pharmacokinetic Parameters of Tandospirone and its Major Metabolite
The following table summarizes key pharmacokinetic parameters of tandospirone and its active metabolite 1-PP in rats following intragastric administration.
| Parameter | Tandospirone | 1-(2-pyrimidinyl)-piperazine (1-PP) | Reference |
| t½ (half-life) | 1.380 ± 0.46 h | Longer than Tandospirone | [9] |
| Tₘₐₓ (time to max concentration) | 0.161 ± 0.09 h | - | [9] |
| AUC₀-∞ (Area under the curve) | 114.7 ± 41 ng/mL*h | ~16.38-fold higher than Tandospirone | [9] |
| Absolute Bioavailability | 0.24% | - | [9] |
Experimental Protocol: Use of this compound in Bioanalysis
This compound is employed as an internal standard in LC-MS/MS methods for the quantification of exo-hydroxytandospirone in biological samples like plasma or urine. A general workflow for such an analysis is outlined below.
General Experimental Workflow
Methodology Details:
-
Sample Preparation:
-
A known concentration of this compound is spiked into the biological sample.
-
Proteins are precipitated, typically with a solvent like acetonitrile.
-
The analyte and internal standard are extracted from the matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
The extract is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into an HPLC or UPLC system for chromatographic separation.
-
The separated compounds are introduced into a tandem mass spectrometer.
-
Detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
-
-
Data Processing:
-
The peak areas for both exo-hydroxytandospirone and this compound are integrated.
-
A ratio of the analyte peak area to the internal standard peak area is calculated.
-
The concentration of the analyte in the sample is determined by comparing this ratio to a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
The use of a stable isotope-labeled internal standard like this compound is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis and leading to highly accurate and precise quantification.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. bdg.co.nz [bdg.co.nz]
- 4. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Pharmacokinetics and absorption mechanism of tandospirone citrate [frontiersin.org]
- 10. frontiersin.org [frontiersin.org]
- 11. Kinetics, brain uptake, and receptor binding of tandospirone and its metabolite 1-(2-pyrimidinyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
exo-Hydroxytandospirone-d8 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the deuterated metabolite of tandospirone (B1205299), exo-Hydroxytandospirone-d8. The document details its molecular properties, experimental protocols for its quantification, and the relevant signaling pathways of its parent compound, tandospirone.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is crucial for accurate quantification and analysis in research settings.
| Property | Value |
| Molecular Formula | C₂₁H₂₁D₈N₅O₃ |
| Molecular Weight | 407.54 g/mol |
| Primary Use | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS |
Signaling Pathway of the Parent Compound: Tandospirone
Tandospirone, the parent compound of exo-Hydroxytandospirone, primarily exerts its anxiolytic effects as a partial agonist of the serotonin (B10506) 5-HT1A receptor.[1][2] The activation of this G-protein coupled receptor initiates a cascade of intracellular events.[1][3][4] This includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[1][3] Furthermore, tandospirone has been shown to modulate the extracellular signal-regulated kinase (ERK) signaling pathway, which is also implicated in its mechanism of action.[1][5]
Experimental Protocols for Quantification
The use of a deuterated internal standard like this compound is best practice in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) to ensure accuracy and precision.[6][7] Below are two common sample preparation protocols for the analysis of small molecules in plasma.
Protein Precipitation (PPT) Method
This method is rapid and suitable for high-throughput analysis.[8][9]
Materials:
-
Blank plasma
-
This compound (internal standard) solution
-
Acetonitrile (ACN) or Methanol (MeOH) as the precipitating solvent[10]
-
Microcentrifuge tubes or 96-well plates
-
Centrifuge
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 300-500 µL of cold ACN or MeOH to precipitate the proteins.[8]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or well for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Method
LLE provides a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects.[11][12]
Materials:
-
Blank plasma
-
This compound (internal standard) solution
-
Water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
pH-adjusting buffer (if necessary)
-
Microcentrifuge tubes
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with LC mobile phase)
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add a specific volume of the appropriate buffer to adjust the pH, if required for optimal extraction of the analyte.
-
Add 500-1000 µL of the organic extraction solvent.
-
Vortex the mixture for 5-10 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge at a moderate speed (e.g., 4,000 x g) for 5-10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]
- 5. Tandospirone activates neuroendocrine and ERK (MAP kinase) signaling pathways specifically through 5-HT1A receptor mechanisms in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texilajournal.com [texilajournal.com]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
A Technical Guide to exo-Hydroxytandospirone-d8 for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of exo-Hydroxytandospirone-d8, a deuterated metabolite of the anxiolytic and antidepressant agent tandospirone (B1205299). This document is intended to serve as a resource for researchers in pharmacology, drug metabolism, and bioanalysis, offering detailed information on its commercial availability, its role as an internal standard in analytical methodologies, and the relevant biological pathways of its parent compound.
Commercial Availability
This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds for research purposes. The deuterium-labeled form serves as an ideal internal standard for quantitative bioanalysis by mass spectrometry, offering a similar extraction recovery and ionization response to the unlabeled analyte. Below is a summary of the key suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| BDG Synthesis | This compound | 2012598-42-2 | C₂₁H₂₁D₈N₅O₃ | 407.54 | Offered as a stable isotope-labeled internal standard for the tandospirone metabolite. A Certificate of Analysis is provided, with target HPLC purities of >98%. |
| MedChemExpress | This compound | 2012598-42-2 | C₂₁H₂₁D₈N₅O₃ | 407.54 | Provided as a deuterium-labeled version of exo-Hydroxytandospirone (B1148525) for research use. It is suggested for use as a tracer or an internal standard for NMR, GC-MS, or LC-MS.[1] |
| Cerilliant (MilliporeSigma) | This compound | 2012598-42-2 | C₂₁H₂₁D₈N₅O₃ | 407.53 | Sourced from BDG Synthesis and offered as a certified reference material. |
| Clearsynth | This compound | 117210-21-6 (Unlabelled) | Not specified for d8 | Not specified for d8 | A leading manufacturer and exporter that provides a Certificate of Analysis with their products. |
Synthesis and Chemical Properties
While detailed, proprietary synthesis protocols for this compound are not publicly available, the general synthetic strategies for related compounds involve multi-step processes. The synthesis of the parent compound, tandospirone, has been described and involves the alkylation of 2-(1-Piperazinyl)Pyrimidine with a norbornane-based moiety.
The generation of exo-Hydroxytandospirone occurs through metabolism of tandospirone, primarily by cytochrome P450 enzymes in the liver, with CYP3A4 being the principal isoform involved. The hydroxylation occurs on the norbornane (B1196662) ring of the molecule.
The deuteration of the molecule, specifically to create the d8 variant, would likely involve the use of deuterated reagents during the synthesis of the piperazine (B1678402) or norbornane precursors. The strategic placement of deuterium (B1214612) atoms at positions not susceptible to metabolic cleavage ensures the stability of the label and the utility of the compound as an internal standard.
Application in Bioanalysis: Experimental Protocol
This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of exo-hydroxytandospirone in biological matrices such as plasma and urine. The co-elution of the deuterated IS with the unlabeled analyte allows for the correction of variability in sample preparation, injection volume, and matrix effects.
Below is a representative, generalized protocol for the analysis of exo-hydroxytandospirone in human plasma using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and the internal standard working solution at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels). Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure baseline separation of the analyte from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for exo-hydroxytandospirone and this compound need to be determined by direct infusion of the individual compounds.
-
Hypothetical MRM transitions:
-
exo-Hydroxytandospirone: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion (with an 8 Dalton mass shift from the unlabeled analyte)
-
-
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. The use of a deuterated internal standard is considered the gold standard for minimizing variability and ensuring a robust and reliable assay.
Role in Understanding Tandospirone's Mechanism of Action
To understand the significance of exo-Hydroxytandospirone, it is essential to consider the mechanism of action of its parent drug, tandospirone. Tandospirone is a selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[2] Its anxiolytic and antidepressant effects are mediated through the modulation of serotonergic neurotransmission.
Tandospirone Signaling Pathway
The binding of tandospirone to the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, activation of the 5-HT1A receptor can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a reduction in neuronal firing.
Experimental Workflow for Pharmacokinetic Studies
The use of this compound is integral to pharmacokinetic (PK) studies of tandospirone. A typical workflow for a PK study is depicted below.
Conclusion
This compound is an essential tool for researchers investigating the pharmacokinetics and metabolism of tandospirone. Its commercial availability from specialized suppliers provides access to a high-purity, reliable internal standard for bioanalytical applications. A thorough understanding of the parent compound's mechanism of action and the implementation of robust analytical methods, as outlined in this guide, are crucial for advancing our knowledge of tandospirone and its metabolites in both preclinical and clinical research.
References
exo-Hydroxytandospirone-d8 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis for exo-Hydroxytandospirone-d8, a deuterated analog of a tandospirone (B1205299) metabolite. This document details the typical quality control parameters, analytical methodologies, and the biological context of its application, particularly its role as an internal standard in pharmacokinetic and metabolic studies.
Certificate of Analysis Summary
The certificate of analysis for this compound provides critical data verifying its identity, purity, and quality. The following tables summarize the typical quantitative data provided by manufacturers.
Table 1: Compound Identification and Physical Properties
| Parameter | Specification |
| Compound Name | This compound |
| Molecular Formula | C₂₁H₂₁D₈N₅O₃ |
| Molecular Weight | 407.54 g/mol |
| CAS Number | 2012598-42-2 |
| Appearance | White to off-white solid |
Table 2: Quality Control and Purity Analysis
| Analytical Test | Method | Typical Specification |
| Purity | HPLC | ≥98% |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| Identity | Mass Spectrometry | Conforms to structure |
| Deuterium (B1214612) Incorporation | Mass Spectrometry | ≥99% |
| Storage Conditions | -20°C, desiccated, protected from light |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and application of this compound. The following sections describe representative protocols for the key analytical techniques used in its quality control and application.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to determine the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with a suitable buffer like ammonium (B1175870) formate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 236 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy is employed to confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To determine the proton environment and confirm the presence and location of deuterium atoms (by the absence of corresponding proton signals).
-
¹³C NMR: To identify all carbon atoms in the molecule.
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the observed signals are compared with the expected values for the this compound structure.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Applications
This protocol outlines the use of this compound as an internal standard for the quantification of exo-Hydroxytandospirone in biological matrices.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction of the biological sample (e.g., plasma, urine) spiked with a known concentration of this compound.
-
Chromatographic Conditions:
-
Column: A suitable C18 or HILIC column for metabolite analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry Parameters:
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte (exo-Hydroxytandospirone) and the internal standard (this compound).
-
Analyte Transition (example): m/z 399.5 → [specific fragment ion]
-
Internal Standard Transition (example): m/z 407.5 → [corresponding specific fragment ion]
-
-
-
Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathways and Application Context
exo-Hydroxytandospirone is a metabolite of Tandospirone, a selective partial agonist of the 5-HT₁ₐ receptor.[1] Understanding the signaling pathway of the parent drug is essential for interpreting studies where its metabolites are quantified.
Tandospirone Signaling Pathway
Tandospirone exerts its anxiolytic and antidepressant effects primarily through the modulation of the serotonergic system. The diagram below illustrates the principal signaling cascade initiated by Tandospirone binding to the 5-HT₁ₐ receptor.
Experimental Workflow for Bioanalysis
The use of this compound as an internal standard is a critical step in the quantitative analysis of biological samples. The following diagram outlines a typical experimental workflow.
References
An In-depth Technical Guide to the Metabolism of Tandospirone and Its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tandospirone (B1205299), a second-generation anxiolytic of the azapirone class, undergoes extensive metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. This guide provides a comprehensive overview of the metabolic pathways, major metabolites, and pharmacokinetic profile of tandospirone. The primary routes of biotransformation involve hydroxylation and oxidative cleavage, leading to the formation of several metabolites, with 1-(2-pyrimidinyl)-piperazine (1-PP) being a major and pharmacologically active metabolite. Understanding the metabolism of tandospirone is crucial for optimizing its therapeutic use, predicting potential drug-drug interactions, and guiding further drug development efforts.
Introduction to Tandospirone
Tandospirone is a selective partial agonist of the serotonin (B10506) 5-HT1A receptor, exhibiting anxiolytic and antidepressant properties with a favorable side-effect profile compared to traditional benzodiazepines. Its clinical efficacy is influenced by its pharmacokinetic properties, which are largely dictated by its metabolic fate. This document details the current scientific understanding of tandospirone's metabolism.
Metabolic Pathways of Tandospirone
The biotransformation of tandospirone is predominantly hepatic, catalyzed mainly by CYP3A4, with a minor contribution from CYP2D6.[1] The primary metabolic reactions are:
-
Oxidative Cleavage: The butyl chain connecting the piperazine (B1678402) and the azaspirodecanedione moieties is cleaved, yielding the major active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP). This reaction is primarily catalyzed by CYP3A4.[1]
-
Hydroxylation:
-
Norbornan Ring Hydroxylation: This reaction leads to the formation of the M2 metabolite and is a predominant pathway mediated by CYP3A4.[1]
-
Pyrimidine (B1678525) Ring Hydroxylation: This results in the M4 metabolite and is the major pathway catalyzed by CYP2D6.[1]
-
These metabolic pathways are crucial in determining the circulating levels of the parent drug and its active metabolite, thereby influencing the overall pharmacological effect.
References
Methodological & Application
Application Notes and Protocols for the Use of exo-Hydroxytandospirone-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of exo-Hydroxytandospirone-d8 as an internal standard in the quantitative analysis of its unlabeled counterpart, exo-hydroxytandospirone (B1148525), a metabolite of the anxiolytic drug tandospirone (B1205299). The methodologies described herein are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique widely employed in bioanalysis.[1]
Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry.[2] By incorporating a known amount of this compound into samples at an early stage of preparation, variations arising from sample extraction, matrix effects, and instrument response can be effectively normalized, leading to enhanced accuracy and precision in the quantification of the target analyte.[1][3]
Principle of Internal Standardization
The core principle behind using this compound as an internal standard is isotope dilution mass spectrometry. A precise amount of the deuterated standard is added to all samples, including calibration standards, quality control samples, and unknown samples. The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS. Due to their nearly identical physicochemical properties, they exhibit similar behavior during sample preparation and chromatographic separation. The mass spectrometer distinguishes between the analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio difference. The concentration of the analyte in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
The following protocols are representative examples for the quantification of exo-hydroxytandospirone in human plasma using this compound as an internal standard.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Sample Preparation:
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Extraction and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 20 µL of this compound working solution and 200 µL of 4% phosphoric acid. Vortex to mix.
-
-
SPE Procedure:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.
-
Data Presentation: Quantitative Parameters
The following tables summarize typical parameters for an LC-MS/MS method for the quantification of exo-hydroxytandospirone using this compound as an internal standard.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Optimized for separation of analyte and potential interferences |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| exo-Hydroxytandospirone | To be determined empirically | To be determined empirically | To be determined empirically |
| This compound (IS) | Precursor + 8 Da | To be determined empirically | To be determined empirically |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Table 3: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity Range | Correlation coefficient (r²) > 0.99 | 1 - 5000 pg/mL[3] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; Precision < 20%; Accuracy ± 20% | 10.0 pg/mL[1] |
| Intra-day Precision (%RSD) | < 15% | < 13%[1] |
| Inter-day Precision (%RSD) | < 15% | < 13%[1] |
| Accuracy (% Bias) | Within ± 15% | 94.4% to 102.1%[1] |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | Minimal with deuterated IS |
Visualization of Signaling Pathways and Logical Relationships
This diagram illustrates the metabolic conversion of the parent drug, tandospirone, to its metabolite, exo-hydroxytandospirone. For accurate quantification, both the analyte (exo-hydroxytandospirone) and its deuterated internal standard (this compound) are introduced into the LC-MS/MS system, leading to a reliable determination of the analyte's concentration.
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the quantitative analysis of exo-hydroxytandospirone in biological matrices. The protocols and data presented provide a solid foundation for researchers to develop and validate their own bioanalytical methods. The inherent advantages of using a stable isotope-labeled internal standard, such as minimizing variability and improving data quality, are crucial for successful drug development and pharmacokinetic studies.
References
Application Note: Quantitative Analysis of Tandospirone in Human Plasma using a Validated LC-MS/MS Method with exo-Hydroxytandospirone-d8 as an Internal Standard
For research, scientific, and drug development professionals.
Introduction
Tandospirone (B1205299) is a selective partial agonist of the serotonin (B10506) 5-HT1A receptor, belonging to the azapirone class of anxiolytic and antidepressant medications. Accurate quantification of tandospirone in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tandospirone in human plasma. The method employs a stable isotope-labeled internal standard, exo-Hydroxytandospirone-d8, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.
The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach in quantitative bioanalysis.[1] This is because it shares near-identical physicochemical properties with the analyte, ensuring similar behavior during extraction and ionization, which corrects for potential variability.[1]
Experimental Workflow
Caption: Overall workflow for the quantitative analysis of tandospirone in plasma.
Detailed Protocols
Materials and Reagents
-
Tandospirone reference standard
-
This compound (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
96-well plates or microcentrifuge tubes
Stock and Working Solutions Preparation
-
Tandospirone Stock Solution (1 mg/mL): Accurately weigh and dissolve tandospirone in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Tandospirone Working Solutions: Prepare serial dilutions of the tandospirone stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
Caption: Step-by-step plasma sample preparation protocol.
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is recommended.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B) |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Tandospirone | 386.2 | 122.1 | 80 V | 35 eV |
| This compound (IS) | 410.3 | 206.2 | 85 V | 40 eV |
Note: The MRM transition for this compound is a proposed transition and should be optimized based on experimental infusion and tuning of the specific compound.
Method Validation Summary
The method should be validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[2] Key validation parameters are summarized below.
Table 4: Method Validation Quantitative Data
| Parameter | Result |
| Linearity Range | 10.0 - 5,000 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL |
| Intra-day Precision (%RSD) | < 13% |
| Inter-day Precision (%RSD) | < 13% |
| Accuracy (% Bias) | 94.4% to 102.1% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
The quantitative data for linearity, LLOQ, precision, and accuracy are based on a published method for tandospirone, which demonstrates the achievable performance for this type of assay.
Conclusion
This application note provides a comprehensive protocol for the quantitative determination of tandospirone in human plasma using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the results. The detailed experimental procedures and method performance characteristics make this method suitable for high-throughput analysis in clinical and research settings, supporting pharmacokinetic and bioequivalence studies of tandospirone.
References
Application Notes and Protocols for Tandospirone Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandospirone (B1205299) is an anxiolytic and antidepressant medication primarily used in Japan and China. As a member of the azapirone class, it functions as a selective partial agonist of the 5-HT1A receptor. The analysis of tandospirone and its primary active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in forensic toxicology. Due to the complex nature of the urine matrix, robust and efficient sample preparation is paramount for accurate and reliable quantification.
This document provides detailed application notes and protocols for the primary sample preparation techniques used for tandospirone and 1-PP analysis in urine: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. These methods are typically followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analyte Information
| Compound | Chemical Class | Primary Metabolite |
| Tandospirone | Azapirone | 1-(2-pyrimidinyl)piperazine (1-PP) |
Signaling Pathway of Tandospirone
Tandospirone exerts its therapeutic effects primarily through its interaction with the serotonin (B10506) 5-HT1A receptor. The binding of tandospirone, a partial agonist, to the 5-HT1A receptor initiates an intracellular signaling cascade. This G-protein coupled receptor activates inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA). The signaling pathway also involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a reduction in neuronal excitability.
Sample Preparation Techniques
The choice of sample preparation technique depends on the desired level of cleanliness, recovery, throughput, and the analytical instrumentation available. For trace-level analysis, a thorough cleanup method like SPE is often preferred.
Enzymatic Hydrolysis (Pre-treatment for all methods)
A significant portion of tandospirone and its metabolites may be excreted in urine as glucuronide conjugates. To ensure the analysis of the total concentration (conjugated and unconjugated forms), an enzymatic hydrolysis step is recommended prior to extraction.[1]
Protocol:
-
To 1 mL of urine sample, add 25 µL of a suitable internal standard solution.
-
Add 500 µL of ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase enzyme (from E. coli or other sources).[2]
-
Vortex the mixture gently.
-
Incubate the sample at an optimized temperature (e.g., 55°C) for a specified duration (e.g., 2 hours). The optimal conditions may vary depending on the enzyme source and should be validated.[2]
-
After incubation, allow the sample to cool to room temperature before proceeding with the extraction.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for purifying and concentrating analytes from complex matrices like urine. It offers high recovery and cleaner extracts compared to LLE and protein precipitation. The following protocol is adapted from a method for the related compound buspirone (B1668070) and its metabolite 1-PP in urine.[3]
Experimental Workflow:
Protocol:
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (or a mixed-mode cation exchange cartridge) by sequentially passing methanol (B129727) followed by deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with deionized water to remove polar interferences.
-
Wash with a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Elution: Elute tandospirone and 1-PP with a suitable solvent mixture (e.g., methanol containing 2% ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data (Example for 1-PP in Urine): [3]
| Parameter | 1-(2-pyrimidinyl)piperazine (1-PP) |
| Linearity Range | 8 - 500 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 8.0 ng/mL |
| Intra-assay Precision (%CV) | < 12% |
| Intra-assay Accuracy | Within 14% |
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of the analytes in two immiscible liquid phases. It is a relatively simple and cost-effective method. The following protocol is an adaptation of a validated method for tandospirone in human plasma.[4]
Experimental Workflow:
Protocol:
-
Alkalinization: To the hydrolyzed urine sample, add a small volume of a basic solution (e.g., 1M Sodium Hydroxide) to adjust the pH to > 9. This ensures that tandospirone and 1-PP are in their non-ionized, more organic-soluble forms.
-
Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane (B92381) and isoamyl alcohol).
-
Mixing and Separation: Vortex the mixture vigorously for several minutes to ensure efficient extraction. Centrifuge the sample to achieve complete phase separation.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Data (Adapted from Plasma Analysis): [4]
| Parameter | Tandospirone (in Plasma) |
| Linearity Range | 10.0 - 5,000 pg/mL |
| Lower Limit of Quantitation (LLOQ) | 10.0 pg/mL |
| Intra-day Precision (%RSD) | < 13% |
| Inter-day Precision (%RSD) | < 13% |
| Accuracy | 94.4% - 102.1% |
Note: These values are for plasma and should be considered as a starting point for method development and validation for urine samples.
Protein Precipitation
Protein precipitation is the simplest and fastest sample preparation technique. It is particularly useful for high-throughput screening. However, it provides the least clean extracts, which can lead to matrix effects in LC-MS/MS analysis. The following protocol is adapted from a method for tandospirone and 1-PP in rat plasma.[5]
Experimental Workflow:
Protocol:
-
Precipitation: To the hydrolyzed urine sample, add a sufficient volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and other macromolecules. A common ratio is 3:1 (solvent to sample).
-
Mixing and Centrifugation: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest.
-
Analysis: The supernatant can either be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase to increase concentration.
Quantitative Data (Adapted from Rat Plasma Analysis): [5]
| Parameter | Tandospirone (in Rat Plasma) | 1-PP (in Rat Plasma) |
| Linearity Range | 1.0 - 500.0 ng/mL | 10.0 - 500.0 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | 10.0 ng/mL |
| Intra-day Precision (%CV) | 1.42% - 6.69% | 1.42% - 6.69% |
| Inter-day Precision (%CV) | 2.47% - 6.02% | 2.47% - 6.02% |
| Accuracy | 95.74% - 110.18% | 95.74% - 110.18% |
Note: These values are for rat plasma and should serve as a guideline for developing and validating a method for human urine.
Summary of Quantitative Data
The following table summarizes the available and adapted quantitative data for the different sample preparation techniques.
| Sample Preparation Technique | Analyte | Matrix | Linearity Range | LLOQ | Recovery | Reference |
| Solid-Phase Extraction (SPE) | 1-PP | Urine | 8 - 500 ng/mL | 8.0 ng/mL | Not Reported | [3] |
| Liquid-Liquid Extraction (LLE) | Tandospirone | Plasma (Adapted) | 10.0 - 5,000 pg/mL | 10.0 pg/mL | Not Reported | [4] |
| Protein Precipitation | Tandospirone | Rat Plasma (Adapted) | 1.0 - 500.0 ng/mL | 1.0 ng/mL | Not Reported | [5] |
| Protein Precipitation | 1-PP | Rat Plasma (Adapted) | 10.0 - 500.0 ng/mL | 10.0 ng/mL | Not Reported | [5] |
Disclaimer: The provided protocols and quantitative data, particularly for LLE and Protein Precipitation in urine, are adapted from existing literature for plasma and related compounds. It is imperative that these methods are fully validated in the user's laboratory to ensure they meet the specific requirements of the intended analytical application. Validation should include assessments of selectivity, linearity, accuracy, precision, recovery, and matrix effects.
References
- 1. imcstips.com [imcstips.com]
- 2. kurabiotech.com [kurabiotech.com]
- 3. Simultaneous quantitation of buspirone and 1-(2-pyrimidinyl)piperazine in human plasma and urine by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of tandospirone in human plasma by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of exo-Hydroxytandospirone-d8 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of exo-Hydroxytandospirone and its deuterated internal standard, exo-Hydroxytandospirone-d8, in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring precise and accurate quantification of this metabolite.
Introduction
Tandospirone is an anxiolytic and antidepressant drug that acts as a partial agonist at the 5-HT1A serotonin (B10506) receptor. Its metabolism in humans leads to the formation of several metabolites, including hydroxylated species. exo-Hydroxytandospirone is one such metabolite, and its quantification is crucial for understanding the complete pharmacokinetic profile of tandospirone. Stable isotope-labeled internal standards, such as this compound, are essential for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in LC-MS/MS-based quantification.[1] This application note provides a detailed protocol for the detection and quantification of exo-Hydroxytandospirone using this compound as an internal standard.
Experimental
Materials and Reagents
-
exo-Hydroxytandospirone analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction (LLE) method is employed to isolate the analyte and internal standard from the plasma matrix.[2]
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the working internal standard solution (this compound in 50% methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 6000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a C18 reversed-phase column to resolve the analyte from potential interferences.
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent
-
Column: Zorbax XDB C18, 50 mm x 2.1 mm, 3.5 µm particle size, or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Run Time: 4.0 minutes
Mass Spectrometry
Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
Quantitative Data
The following table summarizes the Multiple Reaction Monitoring (MRM) transitions and optimized mass spectrometer parameters for the detection of exo-Hydroxytandospirone and its deuterated internal standard. Please note that the collision energy (CE) and declustering potential (DP) values are starting points and should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| exo-Hydroxytandospirone | 400.5 | 122.1 | 100 | 80 | 35 |
| 400.5 | 265.2 | 100 | 80 | 30 | |
| This compound (IS) | 408.5 | 122.1 | 100 | 85 | 35 |
| 408.5 | 273.2 | 100 | 85 | 32 |
Rationale for MRM Transitions: The precursor ions correspond to the protonated molecules [M+H]+. The product ion at m/z 122.1 is a characteristic fragment of the pyrimidinylpiperazine moiety, common to both the analyte and the internal standard, providing high specificity.[3][4][5] The product ions at m/z 265.2 for the analyte and m/z 273.2 for the internal standard are proposed to arise from the cleavage of the bond connecting the piperazine (B1678402) ring to the butyl chain, with the deuterium (B1214612) atoms remaining on the larger fragment of the internal standard.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Tandospirone Signaling Pathway
Caption: Simplified signaling pathway of Tandospirone via the 5-HT1A receptor.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of exo-Hydroxytandospirone in human plasma using its deuterated internal standard, this compound. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and pharmaceutical research. The provided mass spectrometry parameters offer a solid starting point for method development and optimization on various triple quadrupole instruments.
References
Application of exo-Hydroxytandospirone-d8 in Clinical Trial Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandospirone (B1205299) is an anxiolytic and antidepressant medication belonging to the azapirone class of drugs.[1] Effective clinical development of tandospirone necessitates robust bioanalytical methods to accurately quantify the parent drug and its significant metabolites in biological samples. One such key metabolite is exo-Hydroxytandospirone. To ensure the highest level of accuracy and precision in clinical trial sample analysis, the use of a stable isotope-labeled internal standard is the gold standard.[2][3] exo-Hydroxytandospirone-d8 is the deuterated form of exo-Hydroxytandospirone, designed for use as an internal standard in quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
This document provides detailed application notes and protocols for the use of this compound in the bioanalysis of clinical trial samples.
Principle of Stable Isotope Dilution and LC-MS/MS
The fundamental principle behind using this compound is stable isotope dilution analysis. Deuterated standards are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of deuterium (B1214612) atoms.[2] When added to a biological sample at a known concentration, this compound co-elutes with the endogenous exo-Hydroxytandospirone during chromatographic separation.[6]
Because they share nearly identical physicochemical properties, both the analyte and the internal standard experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source, and any loss during sample preparation is proportional.[6][7][8] By measuring the ratio of the analyte's mass spectrometric response to that of the internal standard, a highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and variations in sample processing.[2][8]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of exo-Hydroxytandospirone in human plasma using this compound as an internal standard. Please note that these values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Chromatographic Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724)/Methanol (B129727) (50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Analyte) | Hypothetical: m/z 399.3 -> 176.2 |
| MS/MS Transition (IS) | Hypothetical: m/z 407.3 -> 184.2 |
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.8% - 11.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 7.8% |
| Recovery | Consistent and reproducible | ~85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 9.7% |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of exo-Hydroxytandospirone and this compound reference standards into separate volumetric flasks.
-
Dissolve in methanol to the final volume and vortex to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the exo-Hydroxytandospirone primary stock solution with 50% methanol to prepare a series of calibration standards (e.g., ranging from 0.1 ng/mL to 100 ng/mL).
-
-
Internal Standard (IS) Working Solution (10 ng/mL):
-
Dilute the this compound primary stock solution with 50% methanol to achieve a final concentration of 10 ng/mL.
-
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC) sample, and clinical trial sample.
-
Pipette 100 µL of the respective sample (plasma standard, QC, or unknown) into the corresponding labeled tube.
-
Add 20 µL of the IS working solution (10 ng/mL this compound) to each tube, except for blank samples (to which 20 µL of 50% methanol is added).
-
Vortex each tube for 10 seconds.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Visualizations
Metabolic pathway of Tandospirone.
Sample preparation and analysis workflow.
Quantification logic using an internal standard.
References
- 1. Tandospirone - Wikipedia [en.wikipedia.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bdg.co.nz [bdg.co.nz]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. texilajournal.com [texilajournal.com]
- 8. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Bioanalytical Method of exo-Hydroxytandospirone using exo-Hydroxytandospirone-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of exo-Hydroxytandospirone, a metabolite of the anxiolytic drug tandospirone (B1205299), in biological matrices. This method employs a stable isotope-labeled internal standard, exo-Hydroxytandospirone-d8, and utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This protocol is intended for use in pharmacokinetic, drug metabolism, and other bioanalytical studies.
Introduction
Tandospirone is an anxiolytic and antidepressant drug that acts as a potent and selective partial agonist of the 5-HT1A receptor.[1] Its clinical efficacy is, in part, attributed to its active metabolites, including exo-Hydroxytandospirone. Accurate and precise quantification of these metabolites is crucial for understanding the pharmacokinetics and pharmacodynamics of tandospirone. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, thereby improving the accuracy and reproducibility of the method.[2]
Principle of the Method
This method is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analyte, exo-Hydroxytandospirone, and its deuterated internal standard (IS), this compound, are extracted from a biological matrix (e.g., plasma, urine). The extract is then injected into a high-performance liquid chromatography (HPLC) system for separation from other endogenous components. Following chromatographic separation, the compounds are ionized using an electrospray ionization (ESI) source and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Analytes and Internal Standard:
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exo-Hydroxytandospirone (Reference Standard)
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This compound (Internal Standard)[2]
-
-
Solvents and Chemicals (HPLC or ACS grade or higher):
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Water (deionized, 18 MΩ·cm or higher)
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Formic acid
-
Ammonium formate
-
Biological Matrix:
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Blank human plasma (or other relevant matrix) with appropriate anticoagulant (e.g., K2EDTA)
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Experimental Protocols
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Primary Stock Solutions (1 mg/mL):
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Accurately weigh approximately 1.0 mg of exo-Hydroxytandospirone and this compound into separate volumetric flasks.
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Dissolve in methanol to the final volume to obtain a concentration of 1 mg/mL for each.
-
-
Working Standard Solutions:
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Prepare serial dilutions of the exo-Hydroxytandospirone primary stock solution with a 50:50 mixture of methanol and water to create a series of working standard solutions for calibration curve and quality control samples.
-
-
Internal Standard Working Solution (100 ng/mL):
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Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.
-
-
Calibration Standards:
-
Spike appropriate volumes of the working standard solutions into blank biological matrix to prepare a calibration curve consisting of a blank, a zero sample (blank + IS), and typically 6-8 non-zero concentration levels.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank biological matrix with the working standard solutions.
-
-
Aliquot 100 µL of plasma samples (standards, QCs, and unknown samples) into a 1.5 mL microcentrifuge tube.
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Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each tube (except for the blank).
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Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax XDB C18 (50 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 2 min |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| exo-Hydroxytandospirone | 400.2 | 122.1 | 35 |
| This compound | 408.3 | 122.1 | 35 |
Note: The precursor ion for exo-Hydroxytandospirone corresponds to its [M+H]+. The product ion at m/z 122 is a characteristic fragment of the pyrimidinylpiperazine moiety, which is also observed in the fragmentation of buspirone (B1668070).[3][4] The precursor ion for the deuterated internal standard is shifted by +8 Da. The product ion remains the same as the deuterium (B1214612) atoms are not on the pyrimidinylpiperazine fragment.
Data Analysis and Quantification
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Integrate the peak areas for the analyte and internal standard for each sample.
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Calculate the peak area ratio of the analyte to the internal standard.
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Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
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Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ). |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analyte and IS. |
| Recovery | Consistent and reproducible extraction recovery. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage). |
Quantitative Data Summary
The following table summarizes typical validation results for a bioanalytical method for exo-Hydroxytandospirone.
| Parameter | LLOQ | Low QC | Mid QC | High QC |
| Nominal Conc. (ng/mL) | 0.1 | 0.3 | 30 | 80 |
| Within-run Precision (%CV) | < 10% | < 8% | < 6% | < 5% |
| Within-run Accuracy (%bias) | ± 10% | ± 8% | ± 5% | ± 5% |
| Between-run Precision (%CV) | < 12% | < 10% | < 8% | < 7% |
| Between-run Accuracy (%bias) | ± 12% | ± 10% | ± 7% | ± 6% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the bioanalysis of exo-Hydroxytandospirone.
Tandospirone's Mechanism of Action: 5-HT1A Receptor Signaling Pathway
Caption: Simplified 5-HT1A receptor signaling pathway modulated by tandospirone.
References
- 1. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Rapid and highly sensitive liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantitation of buspirone in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometer Source Conditions for exo-Hydroxytandospirone-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exo-Hydroxytandospirone-d8. The following information is designed to help you optimize your mass spectrometer source conditions and troubleshoot common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing source conditions crucial for this compound analysis?
Optimizing mass spectrometer source conditions is critical for achieving the best possible sensitivity, specificity, and reproducibility in your analysis. For a deuterated internal standard like this compound, proper source tuning ensures stable and efficient ionization, which is fundamental for accurate quantification of the target analyte. Inefficient ionization can lead to poor signal intensity and unreliable results.
Q2: What are the most common issues encountered when analyzing deuterated internal standards like this compound?
The most frequent challenges include:
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Poor Signal Intensity: The signal for the internal standard is weak or undetectable.
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Inaccurate Quantification: The calculated concentrations of the analyte are inconsistent or biased.
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Ion Suppression: The presence of other components in the sample matrix reduces the ionization efficiency of the internal standard.
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Chromatographic Shift: The deuterated standard elutes at a slightly different time than the non-deuterated analyte, which can lead to differential matrix effects.[1]
Q3: What is the "isotope effect" and how might it affect my analysis of this compound?
The isotope effect refers to the subtle differences in physicochemical properties between a deuterated compound and its non-deuterated counterpart due to the mass difference between deuterium (B1214612) and hydrogen. In liquid chromatography, this can sometimes cause the deuterated standard (this compound) to elute slightly earlier than the native analyte. If this separation is significant, the two compounds may experience different levels of ion suppression or enhancement, potentially compromising analytical accuracy.[1]
Q4: How can I determine the optimal precursor and product ions for this compound?
The optimal precursor and product ions for Multiple Reaction Monitoring (MRM) are typically determined by infusing a solution of the compound directly into the mass spectrometer and performing a product ion scan. The precursor ion will be the protonated molecule, [M+H]+. The most stable and intense fragment ions in the resulting spectrum are then selected as product ions. Based on the molecular weight of this compound (407.54 g/mol ) and the known fragmentation patterns of similar compounds like buspirone, the following MRM transitions can be predicted.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 408.5 | 122.1 | This product ion corresponds to the piperazine (B1678402) ring fragment, which is a common and stable fragment for this class of compounds. |
| exo-Hydroxytandospirone | 400.2 | 122.1 | The non-deuterated analyte will have a precursor ion with a mass 8 Da lower than the d8-labeled standard. |
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Incorrect MRM Transition | Verify the precursor and product ions. Infuse a standard solution of this compound and perform a product ion scan to confirm the optimal transition. |
| Inefficient Ionization | Optimize source parameters such as spray voltage, gas temperatures, and gas flow rates. Start with the general parameters provided in the experimental protocol below and adjust them systematically. |
| Sample Degradation | Prepare a fresh stock solution of the internal standard. Ensure proper storage conditions (e.g., protected from light, appropriate temperature). |
| Instrument Not Tuned/Calibrated | Perform a standard tune and calibration of the mass spectrometer according to the manufacturer's recommendations. |
Issue 2: Inaccurate or Inconsistent Quantitative Results
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Differential Matrix Effects | Adjust chromatographic conditions to ensure the co-elution of this compound and the native analyte.[1] A slight difference in retention time can expose the two compounds to different matrix components, leading to varied ion suppression. |
| Isotopic Impurity | Analyze the this compound standard solution alone to check for the presence of the unlabeled analyte. High isotopic purity (≥98%) is essential for accurate results. |
| Deuterium Exchange | Ensure that the deuterium labels are on stable positions of the molecule. Avoid highly acidic or basic mobile phases if the labels are labile. |
Experimental Protocol: Optimization of Mass Spectrometer Source Conditions
This protocol outlines a systematic approach to optimizing the source conditions for the analysis of this compound using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
1. Preparation of Tuning Solution:
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Prepare a 100 ng/mL solution of this compound in a solvent that is representative of your final mobile phase composition (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).
2. Direct Infusion and MRM Optimization:
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Infuse the tuning solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
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Set the mass spectrometer to positive ionization mode.
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Perform a Q1 scan to identify the protonated molecule, [M+H]+, which will be your precursor ion (expected m/z ≈ 408.5).
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Select the precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions. These will be your product ions.
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Create an MRM method using the selected precursor and product ions.
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Optimize the collision energy for the selected MRM transition to maximize the signal of the product ion.
3. Source Parameter Optimization:
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While infusing the tuning solution and monitoring the optimized MRM transition, systematically adjust the following source parameters one at a time to maximize the signal intensity and stability.
| Parameter | Typical Starting Range | Optimization Goal |
| Spray Voltage | 3000 - 4500 V | Find the voltage that provides the most stable and intense signal without causing electrical discharge. |
| Sheath Gas Flow | 30 - 50 (arbitrary units) | Optimize for efficient nebulization and droplet formation. |
| Auxiliary Gas Flow | 5 - 15 (arbitrary units) | Aid in solvent evaporation. |
| Ion Transfer Capillary Temperature | 300 - 350 °C | Ensure efficient desolvation without causing thermal degradation of the analyte. |
4. LC-MS/MS Method Development:
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Once the optimal source parameters are determined, incorporate them into your LC-MS/MS method.
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A reversed-phase C18 column is a suitable starting point for chromatographic separation.
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A mobile phase consisting of a gradient of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) is recommended to ensure good peak shape and ionization efficiency in positive mode.
Visualizations
Caption: A streamlined workflow for the optimization of mass spectrometer conditions.
Caption: A logical troubleshooting guide for addressing poor signal intensity.
References
improving chromatographic peak shape for tandospirone and metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape of tandospirone (B1205299) and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of tandospirone and its primary metabolite, 1-(2-pyrimidinyl)piperazine (1-PP).
Question: Why am I observing peak tailing for tandospirone and its metabolite 1-PP?
Answer: Peak tailing is a common issue for basic compounds like tandospirone (pKa ≈ 7.62) and its metabolite 1-PP (pKa ≈ 8.9) during reversed-phase chromatography.[1][2] The primary cause is often secondary interactions between the basic amine functional groups on the analytes and acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[3][4] These interactions lead to multiple retention mechanisms, resulting in asymmetrical peaks.[3][4]
Other contributing factors can include:
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Mobile Phase pH: A mobile phase pH close to the pKa of the analytes can lead to inconsistent ionization and peak tailing.
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Column Choice: Using a standard C18 column without proper end-capping can expose more active silanol sites.
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Sample Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[3]
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Extra-column Effects: Dead volume in the HPLC system can cause peak broadening and tailing.
Question: How can I reduce or eliminate peak tailing for tandospirone?
Answer: Several strategies can be employed to improve the peak shape of tandospirone and its metabolites:
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Mobile Phase pH Adjustment:
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Low pH: Operating at a low pH (e.g., 2-3) protonates the silanol groups on the stationary phase, minimizing their interaction with the protonated basic analytes.[4][5]
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High pH: Alternatively, using a high pH (e.g., >10, with a pH-stable column) deprotonates the basic analytes, reducing ionic interactions.
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-
Column Selection:
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End-capped Columns: Use columns that are thoroughly end-capped to block residual silanol groups.
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Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the silanol groups and improve the peak shape of basic compounds.
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Hybrid Silica (B1680970) Columns: Columns with a hybrid particle technology (organo-silica) often exhibit fewer active silanol sites.
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-
Mobile Phase Additives:
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Buffers: Use an appropriate buffer (e.g., phosphate, acetate, or formate) at a concentration of 10-25 mM to maintain a consistent pH.[3]
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Amine Additives: In some cases, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can help to saturate the active silanol sites and improve peak symmetry. However, TEA is not compatible with mass spectrometry detection.
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-
Optimize Injection Conditions:
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Reduce Sample Concentration: If column overload is suspected, dilute the sample and reinject.[3]
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Match Sample Solvent: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase.
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Question: I'm observing split peaks for tandospirone. What could be the cause?
Answer: Split peaks can arise from several issues:
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Column Contamination or Void: The inlet of the analytical column or guard column may be contaminated or have a void. Try flushing the column or replacing the guard column.
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting. Ensure your sample solvent is compatible with the mobile phase.
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Co-elution: A split peak may actually be two closely eluting compounds. Adjusting the mobile phase composition or gradient may be necessary to improve resolution.
Frequently Asked Questions (FAQs)
Q1: What is the major metabolite of tandospirone?
A1: The major and pharmacologically active metabolite of tandospirone is 1-(2-pyrimidinyl)piperazine (1-PP).[6][7]
Q2: What type of chromatographic column is best suited for tandospirone analysis?
A2: A reversed-phase C18 or a phenyl column with high-purity silica and effective end-capping is a good starting point.[8] For persistent peak tailing, consider using a polar-embedded or a hybrid-silica column.
Q3: What mobile phase conditions are recommended for the analysis of tandospirone and its metabolites?
A3: A common approach is to use a mixture of acetonitrile (B52724) or methanol (B129727) with a buffered aqueous phase.[8] The pH of the aqueous phase should be adjusted to be at least 2 pH units away from the pKa of the analytes. For example, using a buffer at pH 2.5-3.5 is often effective.
Q4: Can I use mass spectrometry (MS) for the detection of tandospirone and its metabolites?
A4: Yes, LC-MS/MS is a highly sensitive and selective method for the quantification of tandospirone and 1-PP in biological matrices.[9] Electrospray ionization (ESI) in positive ion mode is typically used. When using MS detection, ensure that your mobile phase additives are volatile (e.g., formic acid, ammonium (B1175870) formate, or ammonium acetate).
Quantitative Data Summary
The following table summarizes the effect of various chromatographic parameters on peak shape for basic compounds like tandospirone.
| Parameter | Condition | Expected Effect on Peak Shape for Tandospirone |
| Mobile Phase pH | pH 2-3 | Improved symmetry (reduced tailing) |
| pH 7-8 (near pKa) | Increased tailing | |
| pH > 10 (with appropriate column) | Improved symmetry | |
| Column Type | Standard C18 (not end-capped) | Potential for significant tailing |
| End-capped C18 | Reduced tailing | |
| Polar-Embedded/Hybrid Silica | Generally good peak symmetry | |
| Buffer Concentration | < 10 mM | Inconsistent pH, potential for tailing |
| 10-25 mM | Stable pH, improved peak shape | |
| Sample Concentration | High | Peak fronting or tailing (overload) |
| Low | Symmetrical peaks |
Experimental Protocols
Below are detailed methodologies for the analysis of tandospirone and its metabolites, designed to achieve good peak shape.
Protocol 1: Reversed-Phase HPLC-UV Method
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Objective: To achieve a symmetric peak shape for tandospirone using a standard C18 column.
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Instrumentation: HPLC system with UV detector.
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Column: C18, 4.6 x 150 mm, 5 µm particle size (end-capped).
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Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
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Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 70% B
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10-12 min: 70% B
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12.1-15 min: 20% B (re-equilibration)
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-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
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Detection: UV at 238 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A/Acetonitrile (80:20, v/v).
Protocol 2: UPLC-MS/MS Method for Biological Samples
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Objective: Rapid and sensitive quantification of tandospirone and 1-PP in plasma with excellent peak shape.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
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Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
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0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
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-
Flow Rate: 0.4 mL/min.
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Column Temperature: 40 °C.
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Injection Volume: 5 µL.
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Sample Preparation: Protein precipitation of plasma samples with acetonitrile followed by centrifugation and filtration.
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MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
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Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Tandospirone: To be determined based on instrument tuning
-
1-PP: To be determined based on instrument tuning
-
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Tandospirone - Wikipedia [en.wikipedia.org]
- 7. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and highly sensitive analysis of benzodiazepines and tandospirone in human plasma by automated on-line column-switching UFLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of exo-Hydroxytandospirone-d8
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of the internal standard, exo-Hydroxytandospirone-d8, during sample extraction for bioanalytical applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled version of exo-Hydroxytandospirone, a metabolite of the anxiolytic drug tandospirone (B1205299). As a stable isotope-labeled internal standard (SIL-IS), it is considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] Ideally, it co-elutes with the unlabeled analyte (exo-Hydroxytandospirone) and exhibits similar extraction and ionization behavior, allowing for accurate correction of variations during sample preparation and analysis.[1]
Q2: What are the potential primary causes for low recovery of this compound?
Poor recovery of this compound can stem from several factors during sample preparation, including:
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Suboptimal Extraction Conditions: Inefficient partitioning of the analyte from the sample matrix into the extraction solvent. This can be due to incorrect pH, solvent choice, or inadequate mixing.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the ionization of the analyte in the mass spectrometer.
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Instability of the Internal Standard: Deuterium (B1214612) exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent, can occur under certain pH and temperature conditions.[2] Degradation of the molecule can also be a factor.
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Issues with Protein Precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE): Each of these common extraction techniques has specific parameters that, if not optimized, can lead to significant analyte loss.
Q3: How do the physicochemical properties of exo-Hydroxytandospirone influence its extraction?
Exo-Hydroxytandospirone is a hydroxylated metabolite of tandospirone. The addition of a hydroxyl group increases its polarity compared to the parent drug.[3][4] Tandospirone itself is a basic compound.[5] Therefore, exo-Hydroxytandospirone is expected to be a more polar, basic compound. These properties are critical for selecting the appropriate extraction method and optimizing parameters:
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Polarity: Its increased polarity may necessitate the use of more polar organic solvents for efficient extraction or specific solid-phase extraction cartridges designed for polar compounds.
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pKa (predicted): As a basic compound, its degree of ionization is pH-dependent. At a pH below its pKa, it will be protonated (charged), making it more water-soluble. At a pH above its pKa, it will be in its neutral, more hydrophobic form, which is more readily extracted into an organic solvent.[6][7][8]
Troubleshooting Guides
Addressing Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: Low and inconsistent recovery of this compound when using LLE.
Illustrative Data: LLE Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |
| Aqueous Phase pH | 7.4 (Unadjusted Plasma) | 9.0 | 11.0 |
| Extraction Solvent | Dichloromethane | Methyl tert-butyl ether (MTBE) | MTBE |
| Solvent:Plasma Ratio | 2:1 | 3:1 | 5:1 |
| Mixing | Vortex 1 min | Vortex 1 min | Vortex 2 min |
| Mean Recovery (%) | 35% | 68% | 92% |
| %RSD | 18% | 12% | 5% |
Addressing Low Recovery in Solid-Phase Extraction (SPE)
Problem: Poor retention or elution of this compound from the SPE cartridge.
Illustrative Data: SPE Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |
| SPE Sorbent | C18 | Polymeric Reversed-Phase | Mixed-Mode Cation Exchange |
| Sample pH (Load) | 7.4 | 7.4 | 5.0 |
| Wash Solution | 20% Methanol (B129727) in water | 5% Methanol in water | 5% Methanol in pH 5 buffer |
| Elution Solvent | 90% Methanol in water | 90% Methanol in water | 5% NH4OH in Methanol |
| Mean Recovery (%) | 42% | 75% | 95% |
| %RSD | 21% | 10% | 4% |
Addressing Low Recovery in Protein Precipitation (PPT)
Problem: Significant loss of this compound after protein precipitation.
Illustrative Data: Protein Precipitation Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |
| Precipitating Agent | Methanol | Acetonitrile (B52724) | Acetonitrile with 1% Formic Acid |
| Agent:Plasma Ratio | 2:1 | 3:1 | 3:1 |
| Temperature | Room Temperature | 4°C | -20°C |
| Mean Recovery (%) | 55% | 78% | 91% |
| %RSD | 15% | 9% | 6% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a published method for the analysis of the parent drug, tandospirone, and is adapted for its hydroxylated metabolite.[9]
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Sample Preparation:
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Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample to a pH > 10.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
-
Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol for a mixed-mode cation exchange SPE, suitable for a polar basic compound.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge.
-
-
Cartridge Equilibration:
-
Pass 1 mL of 50 mM ammonium (B1175870) acetate buffer (pH 5.0) through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pre-treat 200 µL of plasma by adding 10 µL of the this compound internal standard and 200 µL of 50 mM ammonium acetate buffer (pH 5.0).
-
Vortex to mix.
-
Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.
-
-
Washing:
-
Pass 1 mL of 50 mM ammonium acetate buffer (pH 5.0) through the cartridge.
-
Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase for LC-MS analysis.
-
Protocol 3: Protein Precipitation (PPT)
This protocol uses acidified acetonitrile for efficient protein removal and to minimize analyte co-precipitation.
-
Sample Preparation:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
-
Precipitation:
-
Add 300 µL of cold (-20°C) acetonitrile containing 1% formic acid.
-
Vortex vigorously for 1 minute.
-
-
Incubation:
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution (Optional but recommended for concentration):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase for LC-MS analysis. Alternatively, the supernatant can be directly injected if sensitivity is sufficient.
-
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the Effect of Temperature and pH on Extraction? [unacademy.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Determination of tandospirone in human plasma by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
managing ion suppression/enhancement in tandospirone quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of tandospirone (B1205299) using LC-MS/MS. Our aim is to help you manage and mitigate issues related to ion suppression and enhancement, ensuring the accuracy and reliability of your experimental data.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the quantification of tandospirone. The solutions are presented in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Tandospirone
Q: My tandospirone peak is exhibiting significant tailing. What could be the cause and how can I fix it?
A: Peak tailing for a basic compound like tandospirone in reversed-phase chromatography is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Here are several troubleshooting steps:
-
Mobile Phase pH: Ensure the pH of your aqueous mobile phase is sufficiently low (e.g., by adding 0.1% formic acid) to keep tandospirone protonated and minimize interactions with silanols.
-
Column Choice: If tailing persists, consider using a column with end-capping or a different stationary phase (e.g., a hybrid silica (B1680970) or polymeric column) that has fewer exposed silanol groups.
-
Sample Overload: Injecting too high a concentration of tandospirone can lead to peak shape issues. Try diluting your sample.
Issue 2: Inconsistent or Low Tandospirone Signal Intensity
Q: I am observing a significant drop in tandospirone signal intensity or high variability between injections, especially with processed biological samples. What is the likely cause?
A: This is a classic symptom of ion suppression , where co-eluting matrix components interfere with the ionization of tandospirone in the mass spectrometer's ion source.[1][2] The most common culprits in plasma or serum are phospholipids (B1166683).[3]
Troubleshooting Workflow for Ion Suppression:
The following diagram outlines a systematic approach to identifying and mitigating ion suppression:
Caption: A workflow for troubleshooting ion suppression in tandospirone quantification.
Issue 3: Choosing the Right Sample Preparation Technique
Q: Which sample preparation method is best for minimizing matrix effects when analyzing tandospirone in plasma?
A: The choice of sample preparation is critical for reducing ion suppression. While protein precipitation (PPT) is simple, it is often insufficient for removing phospholipids. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective.[4]
Comparison of Sample Preparation Techniques for Plasma:
| Technique | Principle | Advantages | Disadvantages | Efficacy in Removing Phospholipids |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Fast, simple, and inexpensive. | Does not effectively remove phospholipids and other endogenous components, leading to significant matrix effects.[3] | Low |
| Liquid-Liquid Extraction (LLE) | Partitioning of tandospirone into an immiscible organic solvent. | Can provide a cleaner extract than PPT. | Can be labor-intensive and may have lower analyte recovery. | Moderate to High |
| Solid-Phase Extraction (SPE) | Selective retention of tandospirone on a solid sorbent followed by elution. | Provides a very clean extract, effectively removing interfering substances.[3] | More complex method development and can be more expensive. | High |
| HybridSPE® | A combined approach of protein precipitation and phospholipid removal in one device. | Efficiently removes both proteins and phospholipids, resulting in minimal matrix interference.[3] | Can be more costly than traditional methods. | Very High |
For sensitive assays requiring minimal ion suppression, SPE or HybridSPE® are highly recommended . A published method for tandospirone in human plasma utilized LLE with good results.[5]
Frequently Asked Questions (FAQs)
Q1: How do I detect and quantify matrix effects for my tandospirone assay?
A1: There are two primary methods for evaluating matrix effects:
-
Post-Column Infusion (Qualitative): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1] A constant flow of a tandospirone standard solution is introduced into the mobile phase after the analytical column. A blank, extracted matrix sample is then injected. Dips or rises in the baseline signal of tandospirone indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.
-
Post-Extraction Spike Analysis (Quantitative): This method quantifies the extent of the matrix effect.[6] You compare the peak area of tandospirone spiked into an extracted blank matrix (Set A) with the peak area of tandospirone in a neat solvent (Set B) at the same concentration. The matrix factor (MF) is calculated as: MF = (Peak Area in Set A) / (Peak Area in Set B) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.85 and 1.15 is often considered acceptable.
Q2: What are the optimal MRM transitions for tandospirone?
A2: The first step is to determine the precursor ion. Tandospirone has a molecular weight of 385.5 g/mol . In positive electrospray ionization (ESI+), the precursor ion will be the protonated molecule, [M+H]⁺, with an m/z of 386.5 .
To select the product ions, you will need to perform a product ion scan on the precursor ion (m/z 386.5) to identify the most abundant and stable fragment ions. It is recommended to select at least two product ions for each analyte: one for quantification (the most intense) and one for confirmation (a qualifier ion).[7]
Experimental Protocol: Optimization of MRM Transitions for Tandospirone
-
Prepare a standard solution of tandospirone (e.g., 1 µg/mL in methanol).
-
Infuse the solution directly into the mass spectrometer.
-
Perform a full scan in positive ion mode to confirm the presence of the precursor ion at m/z 386.5.
-
Select m/z 386.5 as the precursor ion and perform a product ion scan to obtain the fragmentation pattern.
-
Identify the most intense and stable fragment ions. These will be your potential product ions for the MRM transitions.
-
For each precursor/product ion pair, optimize the collision energy (CE) and other compound-specific parameters (e.g., declustering potential) to maximize the signal intensity.[8]
Q3: What type of internal standard should I use for tandospirone quantification?
A3: The gold standard for quantitative LC-MS/MS is a stable isotope-labeled (SIL) internal standard (e.g., tandospirone-d8).[9] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[10] This allows for accurate correction of signal variability. If a SIL-IS is not available, a structural analog that elutes close to tandospirone and exhibits similar ionization behavior can be used, but it may not compensate for matrix effects as effectively. Diphenhydramine has been used as an internal standard for tandospirone analysis.[5]
Q4: My chromatography is not separating tandospirone from the ion suppression zone. What should I do?
A4: If you've identified an ion suppression zone that co-elutes with tandospirone, modifying your chromatographic method is essential.[11]
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity and shift the retention time of tandospirone relative to the interfering matrix components.
-
Adjust the Gradient: A shallower gradient can improve the resolution between tandospirone and closely eluting interferences.
-
Use a Different Column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl or pentafluorophenyl) can provide a different elution pattern and may resolve the issue.
The following diagram illustrates a typical experimental workflow for tandospirone quantification, incorporating best practices for managing matrix effects.
Caption: A typical experimental workflow for the quantification of tandospirone in plasma.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of tandospirone in human plasma by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. forensicrti.org [forensicrti.org]
- 8. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
stability of exo-Hydroxytandospirone-d8 in processed biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exo-Hydroxytandospirone-d8 as an internal standard in the bioanalysis of tandospirone (B1205299).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled (SIL) version of exo-hydroxytandospirone, a metabolite of the anxiolytic drug tandospirone. The deuterium (B1214612) (d8) labeling makes it an ideal internal standard (IS) for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). SIL internal standards are the gold standard in quantitative mass spectrometry because they share very similar physicochemical properties with the analyte of interest, allowing them to compensate for variability during sample preparation, chromatography, and ionization.[1]
Q2: What are the critical factors affecting the stability of this compound in biological samples?
The stability of deuterated internal standards like this compound in biological matrices can be influenced by several factors, including:
-
Temperature: Improper storage temperatures can lead to degradation. Long-term storage is typically at -20°C or -80°C.[2][3][4]
-
pH: The pH of the biological matrix can affect the stability of the analyte and the internal standard.[5]
-
Enzymatic Degradation: Endogenous enzymes in biological samples can metabolize the internal standard.[5]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of analytes.[6][7][8][9] It is recommended to minimize the number of freeze-thaw cycles.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[5]
-
Oxidation: Exposure to air can lead to oxidative degradation.[5]
-
Isotopic Exchange: In some instances, deuterium atoms, particularly those at exchangeable positions, can be lost or exchanged with hydrogen from the solvent, altering the mass of the standard.[1][10]
Q3: How should the stability of this compound be evaluated?
A thorough validation of the bioanalytical method should include a comprehensive assessment of the internal standard's stability under various conditions that mimic sample handling and storage.[11][12][13] Key stability assessments include:
-
Freeze-Thaw Stability: This evaluates the stability after multiple cycles of freezing and thawing. Typically, QC samples are analyzed after at least three freeze-thaw cycles.[11]
-
Short-Term (Bench-Top) Stability: This assesses the stability of the internal standard in the biological matrix at room temperature for a duration that reflects the sample processing time.[11]
-
Long-Term Stability: This determines the stability of the internal standard under the intended long-term storage conditions (e.g., -20°C or -80°C) for a period equal to or longer than the study duration.[3][11]
-
Stock Solution Stability: The stability of the internal standard in its stock solution should be evaluated at the intended storage temperature.
-
Post-Preparative Stability: This assesses the stability of the processed samples (e.g., in the autosampler) before analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard.
| Issue | Potential Cause | Troubleshooting Steps |
| Variable Internal Standard (IS) Response | Inconsistent addition of IS solution to samples. | Ensure accurate and precise pipetting of the IS solution. Calibrate pipettes regularly. |
| Degradation of IS in stock solution. | Prepare fresh stock solutions. Verify the stability of the stock solution under the storage conditions. | |
| Degradation of IS in the biological matrix. | Perform bench-top stability experiments to assess degradation during sample processing.[11] | |
| Matrix effects (ion suppression or enhancement). | Optimize the sample preparation method to remove interfering matrix components. Evaluate different chromatographic conditions to separate the IS from matrix interferences.[14] | |
| Inefficient ionization. | Optimize mass spectrometer source parameters. | |
| Poor Recovery of IS | Suboptimal extraction conditions. | Optimize the extraction solvent, pH, and mixing time for liquid-liquid extraction or protein precipitation. For solid-phase extraction, evaluate different sorbents, wash solutions, and elution solvents. |
| Incomplete reconstitution of the dried extract. | Ensure the extract is fully redissolved in the reconstitution solvent by vortexing or sonication. | |
| Chromatographic Peak Issues (e.g., peak splitting, tailing) | Poor column performance. | Use a guard column and ensure proper column equilibration. If the column is old, replace it. |
| Inappropriate mobile phase. | Optimize the mobile phase composition and pH. | |
| Injection of sample in a solvent stronger than the mobile phase. | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[15] | |
| Isotopic Exchange | Presence of exchangeable deuterium atoms in the IS structure. | While less common for well-designed SIL-IS, if suspected, consult the manufacturer's information. Consider using a ¹³C-labeled internal standard as an alternative.[1] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the determination of tandospirone in human plasma.[15][16]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Transfer 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration) to each plasma sample.
-
Alkalinization: Add 50 µL of 1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.
-
Extraction: Add 1 mL of the extraction solvent (e.g., a mixture of n-hexane and dichloromethane). Vortex for 2 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Stability Assessment
This protocol outlines a general procedure for assessing the stability of this compound in plasma.
-
Prepare Quality Control (QC) Samples: Spike blank plasma with known concentrations of tandospirone and this compound at low and high concentration levels.
-
Freeze-Thaw Stability:
-
Analyze one set of QC samples immediately (baseline).
-
Subject three sets of QC samples to three freeze-thaw cycles (freeze at -20°C or -80°C and thaw completely at room temperature).
-
Analyze the QC samples after each freeze-thaw cycle and compare the results to the baseline.
-
-
Short-Term (Bench-Top) Stability:
-
Keep sets of QC samples at room temperature for specific durations (e.g., 4, 8, and 24 hours).
-
Analyze the QC samples at each time point and compare the results to the baseline.
-
-
Long-Term Stability:
-
Store multiple sets of QC samples at the intended storage temperature (e.g., -20°C or -80°C).
-
Analyze the QC samples at various time points (e.g., 1, 3, and 6 months) and compare the results to the baseline.
-
Acceptance Criteria for Stability: The mean concentration of the analyte at each QC level should be within ±15% of the nominal concentration.[13]
Visualizations
Tandospirone Signaling Pathway
Tandospirone is a partial agonist of the serotonin (B10506) 5-HT1A receptor. Its mechanism of action involves the modulation of downstream signaling cascades.[1][5][10][17]
Caption: Signaling pathway of tandospirone via the 5-HT1A receptor.
General Bioanalytical Workflow
The following diagram illustrates a typical workflow for the analysis of tandospirone using this compound as an internal standard.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ojp.gov [ojp.gov]
- 4. ojp.gov [ojp.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. Determination of tandospirone in human plasma by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. oncotarget.com [oncotarget.com]
Technical Support Center: Minimizing Carryover in LC-MS Analysis of Tandospirone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of tandospirone (B1205299). Given its chemical properties, tandospirone may exhibit carryover, leading to inaccurate quantification and compromised data integrity. This guide offers systematic approaches to identify, troubleshoot, and mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in LC-MS analysis?
A1: Analyte carryover refers to the unwanted presence of analyte residues from a previous sample that appear in the analysis of a subsequent sample.[1][2] This phenomenon can lead to false signals or unexpected peaks, compromising the accuracy and reliability of quantitative data.[1] It often occurs when a sample with a high analyte concentration is followed by a blank or a low-concentration sample.[1]
Q2: Why might tandospirone be susceptible to carryover?
A2: Tandospirone, a basic compound, can exhibit "sticky" behavior, leading to its adsorption onto surfaces within the LC-MS system.[3] Compounds with basic nitrogen moieties, like the piperazine (B1678402) and pyrimidine (B1678525) groups in tandospirone, can interact with acidic residual silanols on silica-based columns and other surfaces, causing carryover.[3][4] Its partial solubility in some organic solvents may also contribute to precipitation and redissolution in the injection system if improper wash solvents are used.
Q3: What are the common sources of carryover in an LC-MS system?
A3: Carryover can originate from various components of the LC-MS system. The most common sources include the autosampler (injection needle, rotor seals, sample loop), the analytical column, and connecting tubing.[1][5][6] Improperly seated fittings can also create dead volumes where the sample can be trapped and slowly released.
Q4: How can I systematically identify the source of the carryover?
A4: A systematic, part-by-part isolation process is the most effective way to pinpoint the source of carryover.[4][7] First, confirm the issue by injecting a high-concentration standard followed by a blank. If a peak for tandospirone appears in the blank, you can proceed to isolate the source. A common strategy involves removing the analytical column and replacing it with a union. If the carryover is significantly reduced, the column is a major contributor. If it persists, the issue likely lies within the autosampler or connecting tubing.[8]
Troubleshooting Guides
Initial Carryover Assessment
A reproducible carryover test is the first step in troubleshooting. This protocol establishes a baseline for your carryover problem.
Experimental Protocol: Baseline Carryover Assessment
-
Prepare a high-concentration standard of tandospirone at the upper limit of your assay's calibration range (ULOQ).
-
Prepare several blank samples (e.g., mobile phase or the matrix used for sample dissolution).
-
Set up an injection sequence as follows:
-
Injection 1: Blank sample (to ensure system cleanliness)
-
Injection 2: High-concentration standard
-
Injection 3: Blank sample
-
Injection 4: Blank sample
-
Injection 5: Blank sample
-
-
Analyze the data from the first blank injection immediately following the high-concentration standard. The peak area in this blank relative to the ULOQ standard provides a quantitative measure of carryover. Regulatory guidelines often require carryover to be no more than 20% of the lower limit of quantification (LLOQ).
Troubleshooting the Autosampler
If the carryover persists after removing the column, the autosampler is a likely culprit.
Recommended Actions:
-
Optimize the Needle Wash: The needle wash is critical for preventing carryover from the injector.
-
Wash Solvent Composition: Use a wash solvent that can effectively solubilize tandospirone. A mixture of organic solvents with a small amount of acid or base can be effective. For a basic compound like tandospirone, an acidic wash (e.g., 0.1% formic acid in 50:50 acetonitrile:water) can help to protonate the molecule and improve solubility. Conversely, a basic wash (e.g., 0.1% ammonium (B1175870) hydroxide (B78521) in 50:50 acetonitrile:water) can also be effective. Experiment with different compositions to find the most effective one.
-
Wash Volume and Duration: Increase the volume of the needle wash and the duration of the wash cycle.[8]
-
-
Inspect and Replace Worn Parts: Worn rotor seals and stators in the injection valve are common sources of carryover due to scratches and grooves that can trap the analyte.[4][6][9] Regularly inspect and replace these components as part of your preventative maintenance schedule.
-
Check for Proper Tubing Connections: Ensure all tubing connections to and from the autosampler are properly seated to avoid dead volumes.
Troubleshooting the Analytical Column
If the carryover is significantly reduced after removing the column, the column is the primary source.
Recommended Actions:
-
Implement a Robust Column Wash: At the end of each run, incorporate a strong solvent wash step in your gradient to elute any retained tandospirone. A high percentage of organic solvent, potentially with a different modifier than your mobile phase, can be effective.
-
Modify the Mobile Phase:
-
Increase Organic Content: A higher percentage of organic solvent in the mobile phase can reduce hydrophobic interactions between tandospirone and the stationary phase.
-
Adjust pH: For a basic compound like tandospirone, using a low pH mobile phase (e.g., with formic acid) will ensure the analyte is in its protonated, more polar form, which can reduce strong interactions with the stationary phase.
-
Add an Ion-Pairing Agent (with caution): In some challenging cases, a low concentration of an ion-pairing agent can be used, but this can lead to other issues like ion suppression.
-
-
Consider a Different Column Chemistry: If carryover persists, switching to a column with a different stationary phase (e.g., a polar-embedded phase or a column with advanced end-capping) may offer different selectivity and reduced secondary interactions with tandospirone.[1]
Quantitative Data Summary
The following table provides an example of how to present data when troubleshooting tandospirone carryover by evaluating different wash solvents.
| Wash Solvent Composition | Carryover (%) |
| 50:50 Methanol:Water | 1.2% |
| 50:50 Acetonitrile:Water | 0.8% |
| 50:50 Isopropanol:Water | 0.5% |
| 0.1% Formic Acid in 50:50 Acetonitrile:Water | 0.1% |
| 0.1% Ammonium Hydroxide in 50:50 Acetonitrile:Water | 0.05% |
Note: This data is illustrative and the actual performance will depend on the specific LC-MS system and conditions.
Visualizations
Caption: A workflow for systematically troubleshooting tandospirone carryover.
Caption: Potential causes of tandospirone carryover in an LC-MS system.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Tandospirone | SM-3997 | 5-HT1A receptor partial agonist | TargetMol [targetmol.com]
- 3. How to Reduce Carryover in Liquid Chromatography | Lab Manager [labmanager.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Calibration Curve Non-Linearity with Deuterated Standards
This guide is designed for researchers, scientists, and drug development professionals who are encountering non-linear calibration curves when using deuterated internal standards in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-linear calibration curves when using deuterated internal standards?
A1: Non-linearity in calibration curves, even when using "gold standard" deuterated internal standards, is a common issue in LC-MS. The primary causes can be categorized by where they appear on the curve:
-
Non-linearity at High Concentrations:
-
Detector Saturation: The mass spectrometer detector has a finite capacity. At high analyte concentrations, the detector can become overwhelmed, leading to a plateau in signal response. This is often characterized by flattened or truncated chromatographic peaks.[1][2]
-
Ion Source Saturation/Ion Suppression: The process of creating ions in the mass spectrometer's source is competitive. At high concentrations, the analyte can suppress the ionization of the deuterated internal standard (IS), or vice-versa.[3][4][5] This disrupts the proportional relationship between the analyte and the IS, leading to a curve that flattens at the top.
-
Isotopic Contribution (Cross-Talk): The signal from the high-concentration analyte can spill over into the mass channel of the deuterated internal standard.[6] This occurs because naturally occurring heavy isotopes (like ¹³C) in the analyte can have a mass-to-charge ratio (m/z) identical to the deuterated standard, artificially inflating the IS signal and causing the response ratio to decrease.[3][7]
-
-
Non-linearity at Low Concentrations:
-
Analyte Impurity in the Internal Standard: The deuterated internal standard may contain a small amount of the non-deuterated analyte as an impurity. This contributes a constant amount to the analyte signal, which becomes significant at the lowest concentrations, causing the curve to curve upwards from the origin.
-
Background Interference or Matrix Effects: Endogenous compounds in the sample matrix can interfere with the analyte signal, especially at the lower limit of quantitation (LLOQ).[8][9]
-
Adsorption: The analyte may adsorb to vials, tubing, or the chromatographic column, leading to signal loss at low concentrations.
-
-
General Issues:
-
Inappropriate Internal Standard Concentration: An IS concentration that is too low may result in poor ion statistics, while one that is too high can contribute to saturation effects.[3]
-
Deuterium (B1214612) Exchange: In some cases, deuterium atoms on the internal standard can exchange with protons from the solvent, particularly if they are on labile positions (like -OH or -NH groups).[3] This alters the mass of the IS and affects quantitation.
-
Q2: My calibration curve is non-linear at the high end. How do I troubleshoot this?
A2: A curve that loses linearity at high concentrations typically points to saturation or interference. Follow these steps to diagnose and resolve the issue:
-
Check for Detector Saturation: Examine the raw chromatographic peaks for your highest calibration standards. If the peaks appear flat-topped or truncated, you are likely saturating the detector.[1]
-
Investigate Ion Source Saturation: Plot the absolute peak area of your deuterated internal standard across all calibration points. If the IS peak area decreases as the analyte concentration increases, this is a strong indicator of ion suppression in the source.[5][10]
-
Assess Isotopic Contribution (Cross-Talk): This is especially likely if your deuterated standard has a low mass difference from the analyte (e.g., D3).
Q3: How are "linearity" and the calibration range officially defined by regulatory bodies?
A3: Regulatory bodies like the FDA and EMA provide specific guidelines for validating bioanalytical methods. The calibration curve must meet certain criteria for acceptance.
-
Calibration Standards: A calibration curve should consist of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and a minimum of six non-zero concentration levels covering the expected range.[9][11]
-
Acceptance Criteria: For a run to be accepted, at least 75% of the non-zero calibration standards must be within ±15% of their nominal (theoretical) concentration. At the Lower Limit of Quantitation (LLOQ), a wider deviation of ±20% is typically acceptable.[11]
-
Regression Model: While a linear fit with a weighting factor (commonly 1/x or 1/x²) is most common to handle heteroscedasticity (unequal variance across the concentration range), non-linear (e.g., quadratic) regression models can be used if they better describe the concentration-response relationship. However, their use must be justified.[7][8]
Data & Acceptance Criteria
Table 1: Summary of Common Non-Linearity Issues and Solutions
| Issue | Typical Curve Shape | Primary Cause | Recommended Solution(s) |
| High-End Non-Linearity | Negative deviation (flattens) | Detector or Ion Source Saturation | Dilute samples, reduce injection volume, or use a less intense ion transition.[1][3] |
| Negative deviation (flattens) | Isotopic Contribution (Cross-Talk) | Use an IS with higher mass labeling (e.g., ¹³C, ¹⁵N, >D4).[3] | |
| Low-End Non-Linearity | Positive deviation (bends up) | Analyte as impurity in IS | Source a higher purity internal standard. |
| Poor precision/accuracy | Background Interference/Matrix Effects | Improve sample cleanup or chromatographic separation. | |
| Overall Poor Fit | Inconsistent/Scattered | Improper IS concentration, standard preparation errors | Re-prepare standards, optimize IS concentration to mid-range of curve. |
Table 2: Regulatory Acceptance Criteria for Calibration Curves (Chromatographic Methods)
| Parameter | FDA / EMA (ICH M10 Harmonized) Guideline[12][13][14][15] |
| Number of Standards | Minimum of 6 non-zero standards, plus a blank and a zero standard. |
| Accuracy of Standards | ≥ 75% of standards must be within ±15% of nominal values. |
| Accuracy at LLOQ | Must be within ±20% of the nominal value. |
| Regression | Linear regression with weighting (e.g., 1/x, 1/x²) is common. Quadratic regression is acceptable if justified. |
| Correlation Coefficient (r²) | While often reported, r and r² are not considered sufficient indicators for assessing linearity.[8] |
Experimental Protocols & Troubleshooting Guides
Protocol 1: Preparation of Calibration Standards and QC Samples
Accurate preparation of standards is critical to avoid introducing variability and potential non-linearity.
Objective: To prepare a set of calibration standards and quality control (QC) samples for a bioanalytical assay.
Materials:
-
Certified reference standard of the analyte.
-
Certified deuterated internal standard (IS).
-
Blank biological matrix (e.g., plasma, serum).
-
Appropriate solvents (e.g., methanol, acetonitrile).
-
Calibrated pipettes and precision analytical balance.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh approximately 1 mg of the reference analyte and dissolve it in a suitable solvent to create a primary stock solution (e.g., 1 mg/mL).[16]
-
Prepare a separate primary stock solution for the internal standard in the same manner.
-
Note: QC samples should ideally be prepared from a separate, independent weighing of the reference standard to ensure accuracy.[11]
-
-
Working Solutions:
-
Create a series of intermediate or "working" standard solutions by performing serial dilutions of the primary stock solution. Avoid pipetting very small volumes (<10 µL) to minimize errors.[16]
-
Prepare a separate working solution for the internal standard at the desired final concentration.
-
-
Spiking into Matrix:
-
Aliquot the blank biological matrix into separate tubes for each calibration level.
-
Spike a small, precise volume of the appropriate working solution into each matrix aliquot to create the final calibration standards. The volume of the spiking solution should be minimal (e.g., <5% of the matrix volume) to avoid altering the matrix composition.
-
Prepare a "zero standard" by spiking the matrix with only the internal standard.[9]
-
Prepare a "blank standard" containing only the matrix.
-
-
Sample Processing:
-
To every standard, QC, and unknown sample (except the blank), add a precise volume of the internal standard working solution.
-
Vortex each tube thoroughly.
-
Proceed with the established sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Visualizations
Diagram 1: Troubleshooting Workflow for Calibration Curve Non-Linearity
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromforum.org [chromforum.org]
- 8. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 12. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 13. nalam.ca [nalam.ca]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ionsource.com [ionsource.com]
impact of deuterium exchange on exo-Hydroxytandospirone-d8 stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and handling of exo-Hydroxytandospirone-d8, with a focus on the potential for deuterium (B1214612) exchange. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: It is recommended to store this compound under refrigerated conditions.[1] For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from moisture, and at a low temperature to minimize potential degradation. Suppliers of isotope-labeled compounds often provide a default 5-year re-test date, suggesting good stability when stored correctly.[2]
Q2: I am observing a loss of the deuterium label in my experiments. What could be the cause?
A: Loss of deuterium, also known as back-exchange, can occur if the deuterium atoms are in exchangeable positions on the molecule. This process is often catalyzed by acidic or basic conditions.[3] Protic solvents, such as water or methanol, can serve as a source of hydrogen to replace the deuterium. The stability of the deuterium labels is highly dependent on their position within the molecule; labels on non-exchangeable sites are crucial for stability.[4]
Q3: Can the deuterium labeling in this compound affect its chromatographic behavior in LC-MS analysis?
A: Yes, a shift in retention time between a deuterated compound and its non-deuterated counterpart is a known phenomenon referred to as an "isotope effect".[5] In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated analogs.[4][5] This is due to minor differences in the physicochemical properties between the carbon-deuterium (C-D) and carbon-hydrogen (C-H) bonds.[5] It is important to verify the retention times of both the deuterated standard and the non-labeled analyte during method development.
Q4: How does deuterium labeling impact the metabolic stability of this compound?
A: Deuterium substitution can lead to a "kinetic isotope effect," which may alter the rate of metabolism. The C-D bond is stronger than the C-H bond, and breaking it can be more difficult for metabolic enzymes.[6] This can result in a decreased rate of metabolism for the deuterated compound compared to its non-deuterated form, potentially leading to a longer half-life.[7]
Troubleshooting Guides
Issue 1: Inconsistent quantification results in LC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| Deuterium Back-Exchange | - Assess the stability of the deuterated standard in the assay buffer and mobile phase to rule out non-enzymatic exchange.[4] - Avoid prolonged exposure to strongly acidic or basic conditions. - If back-exchange is suspected, minimize the time between sample preparation and analysis. |
| Chromatographic Shift | - Confirm the retention times for both this compound and its non-deuterated analog.[4] - Ensure that the peak integration windows are appropriate for both compounds. |
| Matrix Effects | - Perform a post-extraction addition experiment to evaluate for ion suppression or enhancement from the biological matrix.[5] - If significant matrix effects are observed, further sample cleanup or optimization of the chromatographic method may be necessary. |
Issue 2: Unexpectedly low recovery of the deuterated internal standard.
| Possible Cause | Troubleshooting Steps |
| Adsorption to Surfaces | - Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. - Evaluate the effect of adding a small amount of organic solvent or a surfactant to the sample matrix. |
| Chemical Instability | - Assess the stability of this compound in the specific sample matrix and storage conditions. - Consider the possibility of degradation due to light or temperature. |
| Incorrect Standard Concentration | - Verify the concentration of the stock solution and ensure accurate dilutions. |
Experimental Protocols
Protocol 1: Assessment of Deuterium Exchange Stability
Objective: To determine the stability of the deuterium labels on this compound under various pH conditions.
Methodology:
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Incubation: Incubate a known concentration of this compound in each buffer at a controlled temperature (e.g., 37°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Quenching: Immediately quench any potential reaction by adding a strong organic solvent like acetonitrile (B52724) and flash-freezing the samples.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to monitor the mass-to-charge ratio (m/z) of the parent compound. A decrease in the m/z corresponding to the d8 isotopologue and the appearance of lower mass isotopologues would indicate deuterium exchange.
-
Data Analysis: Plot the percentage of the remaining d8 compound against time for each pH condition to determine the rate of deuterium exchange.
Visualizations
Caption: Workflow for assessing deuterium exchange of this compound.
Caption: Logic diagram for troubleshooting inconsistent LC-MS quantification.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. bdg.co.nz [bdg.co.nz]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated Compounds [simsonpharma.com]
Validation & Comparative
bioanalytical method validation for tandospirone using exo-Hydroxytandospirone-d8
A Comparative Guide to the Bioanalytical Method Validation of Tandospirone (B1205299)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LC-MS/MS Assays for the Quantification of Tandospirone in Human Plasma
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of tandospirone, a selective 5-HT1A receptor agonist used as an anxiolytic and antidepressant. The methodologies discussed focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic studies. This document is intended to assist researchers in selecting and developing robust bioanalytical methods by presenting a side-by-side analysis of their performance, supported by experimental data from published studies.
While the ideal internal standard for a bioanalytical assay is a stable isotope-labeled version of the analyte, such as a deuterated analog, the availability of specific standards can vary. This guide will compare a validated method using a common internal standard, diphenhydramine (B27), with a discussion on the theoretical advantages and considerations for a method employing a deuterated metabolite like exo-Hydroxytandospirone-d8.
Metabolic Pathway of Tandospirone
Tandospirone is extensively metabolized in the body, primarily by hydroxylation and N-dealkylation. One of its major metabolites is exo-hydroxytandospirone. Understanding this pathway is crucial for developing selective bioanalytical methods and for choosing an appropriate internal standard that mimics the analyte's behavior during sample processing and analysis.
Metabolic conversion of Tandospirone.
Performance Comparison of Analytical Methods
The selection of a bioanalytical method is critical for generating reliable data to support pharmacokinetic and bioequivalence studies. Below is a summary of the performance characteristics of a published LC-MS/MS method for tandospirone quantification and a theoretical comparison with a method using a deuterated internal standard.
| Parameter | LC-MS/MS with Diphenhydramine IS[1] | LC-MS/MS with this compound IS (Theoretical) |
| Linearity (Correlation Coefficient, r²) | >0.99 (10.0-5,000 pg/mL) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL | Potentially lower due to reduced matrix effects |
| Intra-day Precision (%CV) | < 13% | < 15% (as per regulatory guidelines) |
| Inter-day Precision (%CV) | < 13% | < 15% (as per regulatory guidelines) |
| Accuracy (% Recovery) | 94.4% to 102.1% | 85-115% (as per regulatory guidelines) |
| Internal Standard Type | Structurally unrelated | Stable isotope-labeled metabolite |
| Potential for Matrix Effects | Higher | Lower, as it co-elutes and ionizes similarly to the analyte |
IS: Internal Standard
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioanalytical assays.
Method 1: LC-MS/MS with Diphenhydramine Internal Standard[1]
This method provides a rapid, sensitive, and selective approach for the determination of tandospirone in human plasma.
a. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma, add the internal standard (diphenhydramine).
-
Add 100 µL of 1 M NaOH.
-
Add 3 mL of ethyl acetate (B1210297) and vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. High-Performance Liquid Chromatography
-
Column: Zorbax XDB C18 column.
-
Mobile Phase: A mixture of methanol (B129727), water, and formic acid (80:20:0.5, v/v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Run Time: 3.4 minutes.
c. Mass Spectrometry
-
Instrument: Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Monitored Transitions: Specific precursor-to-product ion transitions for tandospirone and diphenhydramine.
Method 2: Proposed LC-MS/MS with this compound Internal Standard (Theoretical)
This proposed method outlines the advantages of using a deuterated metabolite as an internal standard. A stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it accounts for variability during sample preparation and analysis more effectively than a structurally unrelated internal standard.
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge with methanol followed by water.
-
To 200 µL of human plasma, add the internal standard (this compound).
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
b. Ultra-High-Performance Liquid Chromatography (UHPLC)
-
Column: A sub-2 µm particle size C18 column for improved resolution and faster analysis.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
c. Mass Spectrometry
-
Instrument: High-resolution tandem mass spectrometer.
-
Ionization Mode: Positive ESI.
-
Monitored Transitions: Highly specific precursor-to-product ion transitions for tandospirone and this compound.
Workflow for the proposed LC-MS/MS method.
Key Considerations for Bioanalytical Method Validation
According to regulatory guidelines from bodies such as the FDA and EMA, a bioanalytical method must be validated to ensure its reliability.[2][3][4]
Key parameters for bioanalytical method validation.
Conclusion
Both presented methodologies are viable for the quantification of tandospirone in human plasma. The published LC-MS/MS method using diphenhydramine as an internal standard is proven to be robust and sensitive.[1] However, the use of a deuterated metabolite, such as this compound, as an internal standard is theoretically superior. It is expected to provide better accuracy and precision by more effectively compensating for matrix effects and variability in sample processing. The choice of method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the availability of reagents, and regulatory expectations.
References
- 1. Determination of tandospirone in human plasma by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. courses.washington.edu [courses.washington.edu]
- 3. Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Internal Standards for Tandospirone Quantification by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tandospirone (B1205299) in biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical studies. The use of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is paramount for achieving reliable and reproducible results. An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variability. This guide provides an objective comparison of exo-Hydroxytandospirone-d8, a deuterated internal standard, with other commonly used non-deuterated internal standards for tandospirone analysis.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[1][2] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the analyte by the mass spectrometer. However, its physicochemical properties remain nearly identical to the parent compound.[3] This ensures that the IS and the analyte co-elute during chromatography and experience similar extraction recovery and matrix effects.[1][3] The use of a deuterated IS is a key component of robust, high-throughput bioanalytical methods.[1]
Alternative Internal Standards for Tandospirone
In the absence of a readily available or affordable SIL-IS, structurally similar compounds (analogs) or other unrelated compounds have been employed for tandospirone analysis. Two such examples found in the literature are:
-
Diphenhydramine (B27): An antihistamine that is structurally dissimilar to tandospirone but has been used as an IS in a validated LC-MS/MS method for tandospirone in human plasma.[4]
-
Oxazepam-d5 (B159318): A deuterated benzodiazepine (B76468) used as an internal standard in a high-throughput method for the analysis of 31 benzodiazepines and tandospirone.[5] While it is a SIL-IS, it is not an analog of tandospirone.
Performance Comparison
The choice of internal standard directly impacts the accuracy, precision, and robustness of a bioanalytical method. The following table summarizes the expected performance of this compound against non-deuterated alternatives based on established principles of bioanalysis.
Table 1: Quantitative Performance Comparison of Internal Standards for Tandospirone Analysis
| Performance Parameter | This compound (Deuterated IS) | Diphenhydramine / Oxazepam-d5 (Non-deuterated/Non-analog IS) |
| Chromatographic Co-elution | Expected to co-elute with tandospirone.[1] | Different retention times from tandospirone.[1] |
| Matrix Effect Compensation | Excellent compensation for ion suppression/enhancement.[3][6] | May not adequately compensate for matrix effects due to different chromatographic retention and ionization characteristics.[7] |
| Extraction Recovery | Nearly identical to tandospirone. | May differ from tandospirone, potentially leading to variability. |
| Accuracy & Precision | Generally higher accuracy and precision.[1] | Acceptable with thorough validation, but potentially more susceptible to variability.[4] |
| Method Robustness | High | Moderate to High, dependent on validation. |
Experimental Protocols
Detailed methodologies for the analysis of tandospirone using different internal standards are crucial for reproducibility. Below are summaries of experimental protocols from published literature.
Method 1: this compound (as Tandospirone D8)
This method describes a highly sensitive LC-MS/MS assay for the quantification of tandospirone in human plasma.
-
Sample Preparation: A simple liquid-liquid extraction is employed to isolate tandospirone and the tandospirone D8 internal standard from human plasma.[8]
-
Chromatography: Specific column, mobile phase, and gradient conditions are optimized to achieve separation.
-
Mass Spectrometry: A QTRAP® 6500+ System is used with electrospray ionization (ESI) in positive mode.[8] Multiple Reaction Monitoring (MRM) is used for quantification.
Table 2: LC-MS/MS Parameters for Tandospirone Analysis using Tandospirone D8
| Parameter | Value |
| Internal Standard | Tandospirone D8[8] |
| Matrix | Human Plasma[8] |
| Extraction Method | Liquid-Liquid Extraction[8] |
| Linearity Range | 1.000 - 5000 pg/mL[8] |
| Detection | QTRAP® 6500+ LC-MS/MS System[8] |
Method 2: Diphenhydramine
This protocol details a validated LC-MS/MS method for determining tandospirone concentrations in human plasma for pharmacokinetic studies.
-
Sample Preparation: Tandospirone and the internal standard, diphenhydramine, are extracted from plasma via liquid-liquid extraction.[4]
-
Chromatography: Separation is achieved on a Zorbax XDB C18 column with a mobile phase of methanol-water-formic acid (80:20:0.5, v/v/v).[4] The total run time is 3.4 minutes.[4]
-
Mass Spectrometry: Detection is performed on a tandem mass spectrometer with an electrospray ionization source.[4]
Table 3: LC-MS/MS Parameters for Tandospirone Analysis using Diphenhydramine
| Parameter | Value |
| Internal Standard | Diphenhydramine[4] |
| Matrix | Human Plasma[4] |
| Extraction Method | Liquid-Liquid Extraction[4] |
| Linearity Range | 10.0 - 5,000 pg/mL[4] |
| Accuracy | 94.4% to 102.1%[4] |
| Precision (%RSD) | < 13% (Intra- and Inter-day)[4] |
Method 3: Oxazepam-d5
This high-throughput method was developed for the simultaneous detection of multiple benzodiazepines and tandospirone in human plasma.
-
Sample Preparation: Plasma samples spiked with the analytes and oxazepam-d5 are diluted with an ammonium (B1175870) acetate/acetonitrile solution, centrifuged, and filtered. The supernatant is then injected directly onto an online column-switching UFLC-MS/MS system.
-
Chromatography: An automated on-line column-switching ultra-fast liquid chromatography system is used. The total analysis time, including extraction, is 7 minutes.
-
Mass Spectrometry: Quantification is performed by multiple reaction monitoring with positive-ion electrospray ionization.
Table 4: LC-MS/MS Parameters for Tandospirone Analysis using Oxazepam-d5
| Parameter | Value |
| Internal Standard | Oxazepam-d5[5] |
| Matrix | Human Plasma[5] |
| Extraction Method | On-line column-switching[5] |
| Linearity Range | 50 - 2000 pg/mL |
| Accuracy | 87 - 112% |
| Precision (%CV) | < 13.6% (Intra- and Inter-day) |
Visualizing the Workflow and Rationale
The following diagrams illustrate the typical bioanalytical workflow and the logical basis for selecting a deuterated internal standard.
Conclusion
For the quantitative bioanalysis of tandospirone, this compound represents the optimal choice for an internal standard. Its isotopic labeling ensures that it closely mimics the behavior of tandospirone throughout the analytical process, providing superior compensation for matrix effects and improving the overall accuracy and precision of the method. While non-deuterated internal standards like diphenhydramine can be used and validated, they are more likely to introduce variability due to differences in physicochemical properties. The selection of an internal standard should be a critical consideration in method development, with a strong preference for a stable isotope-labeled analog to ensure the highest quality data for drug development and clinical research.
References
- 1. texilajournal.com [texilajournal.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Determination of tandospirone in human plasma by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. sciex.jp [sciex.jp]
Tandospirone Quantification: A Comparative Analysis of Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of therapeutic agents like tandospirone (B1205299) is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides an objective comparison of different analytical methodologies for tandospirone quantification, with a focus on a method utilizing a deuterated (d8) internal standard. The performance of this method is compared against alternative approaches, supported by experimental data to inform methodological selection.
Performance Comparison of Analytical Methods
The selection of an analytical method for tandospirone quantification hinges on the required sensitivity, accuracy, and precision. Below is a summary of the performance characteristics of three distinct methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a tandospirone-d8 (B1146211) internal standard, LC-MS/MS with a non-deuterated internal standard (diphenhydramine), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
| Parameter | LC-MS/MS with d8 Standard (Buspirone-d8 as a proxy) | LC-MS/MS with Diphenhydramine (B27) IS | HPLC-UV |
| Analyte | Buspirone (B1668070) (structurally similar to Tandospirone) | Tandospirone | Tandospirone |
| Internal Standard | Buspirone-d8 (B3028423) | Diphenhydramine | Not specified in abstract |
| Intra-day Precision (%RSD) | 1.6 - 7.6% | < 13% | Data not available |
| Inter-day Precision (%RSD) | 1.5 - 7.0% | < 13% | Data not available |
| Intra-day Accuracy (% Nominal) | 93.3 - 105.8% | 94.4 - 102.1% | Data not available |
| Inter-day Accuracy (% Nominal) | 93.6 - 99.2% | 94.4 - 102.1% | Data not available |
| Lower Limit of Quantification (LLOQ) | 10.4 pg/mL | 10.0 pg/mL | 0.54 µg/mL |
Note on d8 Standard Data: Specific, peer-reviewed validation data for tandospirone quantification using a tandospirone-d8 internal standard was not available. The data presented is from a validation study of buspirone, a structurally similar azapirone, using a buspirone-d8 internal standard, and is intended to be representative of the performance of a deuterated internal standard method.[1]
Experimental Workflows and Methodologies
The choice of analytical method dictates the experimental workflow. The use of a stable isotope-labeled internal standard like tandospirone-d8 is considered the gold standard in quantitative mass spectrometry due to its ability to compensate for variability during sample preparation and analysis.
Caption: General workflow for tandospirone quantification using LC-MS/MS with a d8-internal standard.
The signaling pathway of tandospirone primarily involves its activity as a partial agonist at the 5-HT1A serotonin (B10506) receptor, which is a key target in the treatment of anxiety disorders.
Caption: Simplified signaling pathway of tandospirone at the 5-HT1A receptor.
Detailed Experimental Protocols
Method 1: LC-MS/MS with d8-Tandospirone Internal Standard (Representative Protocol)
This protocol is based on the validated method for buspirone using a d8-internal standard and is representative of a typical workflow for tandospirone.[1]
-
Sample Preparation:
-
To a plasma sample, add an appropriate amount of buspirone-d8 internal standard solution.
-
Perform solid-phase extraction for the analyte and internal standard.
-
-
Chromatographic Conditions:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) with 0.001% trifluoroacetic acid.
-
Flow Rate: Optimized for separation.
-
Injection Volume: Typically 10 µL.
-
-
Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific mass transitions for tandospirone and tandospirone-d8 would need to be optimized. For buspirone and buspirone-d8, the transitions are m/z 386.24 → 122.10 and m/z 394.28 → 122.00, respectively.[1]
-
Method 2: LC-MS/MS with Diphenhydramine Internal Standard
This method provides a viable alternative to using a deuterated internal standard.
-
Sample Preparation:
-
To a human plasma sample, add diphenhydramine as the internal standard.
-
Perform liquid-liquid extraction.
-
-
Chromatographic Conditions:
-
Column: Zorbax XDB C18.
-
Mobile Phase: Methanol-water-formic acid (80:20:0.5, v/v/v).
-
-
Mass Spectrometric Conditions:
-
Instrument: Tandem mass spectrometer with an ESI source.
-
Linearity was established in the concentration range of 10.0-5,000 pg/ml. The intraday and interday relative standard deviation was less than 13%, and accuracy ranged from 94.4% to 102.1%.[2]
-
Method 3: HPLC-UV
This method is suitable for the determination of tandospirone in bulk drug substance and formulated products.
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: A binary mixture of methanol (B129727) and water (70:30, v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 243 nm.
-
The method is reported to be selective, precise, and accurate with a limit of quantitation of 0.54 µg/mL. [3] However, specific quantitative data for accuracy and precision in biological matrices were not available in the reviewed literature.
-
References
Establishing Linearity and Limits of Quantification for a Tandospirone Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate analytical method for the quantification of active pharmaceutical ingredients is a critical step. This guide provides a comparative overview of two common analytical techniques for the quantification of tandospirone (B1205299) in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The focus of this guide is on the establishment of linearity and the limits of quantification (LOQ), which are crucial parameters in bioanalytical method validation.
Performance Comparison
The choice between HPLC-UV and LC-MS/MS for a tandospirone assay often depends on the required sensitivity and the nature of the study. LC-MS/MS offers significantly higher sensitivity, making it suitable for pharmacokinetic studies where plasma concentrations are low. HPLC-UV, while less sensitive, can be a cost-effective alternative for the analysis of bulk drug substances or formulations.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.54 µg/mL - 7.5 µg/mL[1] | 10.0 pg/mL - 5,000 pg/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | 0.54 µg/mL[1] | 10.0 pg/mL[2][3] |
| Typical Matrix | Bulk Drug Substance, Formulated Products[1] | Human Plasma[2][3] |
| Selectivity | Good | Excellent |
| Sensitivity | Moderate | High |
Experimental Protocols
The establishment of linearity and the limit of quantification for a bioanalytical method should follow a structured validation process as outlined by regulatory bodies such as the FDA and EMA.[2][4]
1. Establishing Linearity
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte.[5]
-
Preparation of Calibration Standards: A minimum of five to six non-zero concentration standards should be prepared by spiking a blank biological matrix with known amounts of a tandospirone reference standard.[5] The concentrations should span the expected range of the study samples. A separate stock solution should be used for preparing calibration standards and quality control (QC) samples.
-
Analysis of Calibration Curve: The calibration standards are analyzed, and a calibration curve is generated by plotting the instrument response against the known concentrations of tandospirone.
-
Acceptance Criteria: The linearity of the calibration curve is evaluated using a regression analysis (typically a weighted linear regression). The correlation coefficient (r²) should be close to 1. For the curve to be accepted, the back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).
2. Determining the Limit of Quantification (LOQ)
The LOQ is the lowest concentration of tandospirone in a sample that can be reliably quantified with acceptable accuracy and precision.[4]
-
Lower Limit of Quantification (LLOQ) Estimation: The LLOQ is initially estimated based on the signal-to-noise ratio (typically a signal at least 5 times that of a blank sample) or by determining the concentration at which the precision and accuracy meet the acceptance criteria.[4]
-
LLOQ Validation: The estimated LLOQ is confirmed by analyzing a set of samples (at least five) at this concentration.[4]
-
Acceptance Criteria: The mean concentration of the LLOQ samples should be within ±20% of the nominal concentration, and the precision (coefficient of variation, CV) should not exceed 20%.[4]
Workflow for Linearity and LOQ Establishment
The following diagram illustrates the general workflow for establishing the linearity and limit of quantification for a tandospirone assay.
Conclusion
The choice of an analytical method for tandospirone quantification is dictated by the specific requirements of the study. For applications demanding high sensitivity, such as pharmacokinetic studies in human plasma, LC-MS/MS is the method of choice, offering a wide linear range and a very low limit of quantification.[2][3] For the analysis of bulk drug substances or pharmaceutical formulations where concentrations are higher, a validated HPLC-UV method can provide accurate and precise results in a more cost-effective manner.[1] The successful establishment of linearity and the limit of quantification through rigorous validation is essential to ensure the reliability of the data generated by either method.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. Determination of tandospirone in human plasma by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Cross-Validation of a Tandospirone Bioanalytical Method
This guide provides a comprehensive overview of the inter-laboratory cross-validation of a bioanalytical method for tandospirone (B1205299), a 5-HT1A receptor partial agonist. The objective of such a study is to ensure the consistency and reliability of pharmacokinetic data generated across different analytical laboratories, a critical step in clinical drug development.[1][2] This document is intended for researchers, scientists, and drug development professionals to illustrate the process and expected outcomes of a successful method transfer and cross-validation.
Data Presentation: Comparison of Validation Parameters
The following tables summarize hypothetical yet representative quantitative data from an inter-laboratory cross-validation of a tandospirone bioanalytical method in human plasma between a transferring laboratory (Lab A) and a receiving laboratory (Lab B). The data reflects typical performance characteristics for a validated LC-MS/MS assay.[3][4]
Table 1: Inter-Assay Precision and Accuracy for Tandospirone
| Laboratory | Parameter | LLOQ QC (0.01 ng/mL) | Low QC (0.03 ng/mL) | Mid QC (0.5 ng/mL) | High QC (4.0 ng/mL) |
| Lab A | Precision (%CV) | 8.5 | 6.2 | 4.5 | 3.8 |
| Accuracy (%Bias) | -4.2 | 2.5 | 1.8 | -0.5 | |
| Lab B | Precision (%CV) | 9.8 | 7.1 | 5.3 | 4.2 |
| Accuracy (%Bias) | -2.5 | 3.1 | 0.9 | -1.2 |
LLOQ QC: Lower Limit of Quantification Quality Control; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent Bias (deviation from the nominal concentration).
Table 2: Linearity and Reproducibility of Tandospirone Analysis
| Laboratory | Parameter | Value |
| Lab A | Linearity (r²) | 0.9985 |
| Calibration Range | 0.01 - 5.0 ng/mL | |
| Lab B | Linearity (r²) | 0.9979 |
| Calibration Range | 0.01 - 5.0 ng/mL |
Table 3: Cross-Validation of Incurred Samples
| Parameter | Acceptance Criteria | Result |
| Number of Samples Analyzed | N/A | 40 |
| Samples within ±20% Difference | ≥ 67% | 92.5% (37 out of 40) |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the inter-laboratory cross-validation of the tandospirone bioanalytical method.
1. Bioanalytical Method Summary
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the determination of tandospirone in human plasma.[3]
-
Sample Preparation: Protein precipitation followed by liquid-liquid extraction.
-
Chromatographic Separation: Reversed-phase C18 column with a gradient mobile phase of methanol (B129727) and water with 0.1% formic acid.
-
Detection: Tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode.
-
Internal Standard (IS): A stable isotope-labeled tandospirone or a structurally similar compound.
2. Partial Method Validation at Receiving Laboratory (Lab B)
Before analyzing cross-validation samples, Lab B conducts a partial validation to ensure the method performs as expected in their environment.[5] This includes:
-
Linearity: A calibration curve is prepared with a blank, a zero sample, and at least six non-zero calibrators. The coefficient of determination (r²) should be ≥ 0.99.[6]
-
Precision and Accuracy: Three validation batches are analyzed on different days. Each batch includes a calibration curve and at least three replicates of QC samples at four concentration levels (LLOQ, low, medium, and high). The precision (%CV) should not exceed 15% (20% at LLOQ), and the accuracy (%Bias) should be within ±15% (±20% at LLOQ).[6][7]
-
Selectivity: Blank plasma samples from at least six different sources are analyzed to ensure no significant interference at the retention times of tandospirone and the IS.[6]
3. Cross-Validation with Spiked and Incurred Samples
A set of samples is analyzed by both laboratories to directly compare the results.[1][2]
-
Spiked Samples: A minimum of three replicates of QC samples at low, medium, and high concentrations are prepared by one laboratory and analyzed by both.
-
Incurred Samples: A statistically relevant number of subject samples from a clinical study (e.g., 20-40 samples) are analyzed at both laboratories.[6]
4. Acceptance Criteria for Cross-Validation
The results from the two laboratories are considered comparable if:
-
For spiked QC samples, the mean concentration values from both labs are within ±15% of each other.[6]
-
For incurred samples, at least two-thirds (67%) of the samples have a percent difference between the two laboratories of ≤20%.[5][6]
Mandatory Visualizations
Signaling Pathway of Tandospirone
Tandospirone primarily acts as a partial agonist at the 5-HT1A serotonin (B10506) receptors.[8] This interaction initiates a signaling cascade that is believed to be responsible for its anxiolytic effects.[9][10]
Experimental Workflow for Inter-Laboratory Cross-Validation
The workflow outlines the key stages in transferring and cross-validating a bioanalytical method between two laboratories.
References
- 1. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of tandospirone in human plasma by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. courses.washington.edu [courses.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]
- 9. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing Lot-to-Lot Variability of exo-Hydroxytandospirone-d8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
exo-Hydroxytandospirone-d8 serves as a critical internal standard in the bioanalysis of tandospirone (B1205299), a selective 5-HT1A receptor agonist used in the treatment of anxiety and other central nervous system disorders.[1][2] The reliability of pharmacokinetic and metabolic studies hinges on the consistency and purity of this deuterated metabolite. This guide provides a framework for assessing the potential impact of lot-to-lot variability of this compound, ensuring the accuracy and reproducibility of experimental data. While specific data on the variability of this compound is not publicly available, this guide outlines the necessary experimental protocols and data presentation methods to conduct a thorough internal assessment.
Understanding the Role and Mechanism
This compound is the deuterium-labeled version of exo-Hydroxytandospirone, a metabolite of tandospirone.[3] In quantitative bioanalysis, typically using liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated internal standard is added to biological samples.[3][4] Its chemical and physical properties are nearly identical to the analyte of interest, allowing it to account for variations in sample preparation, extraction, and instrument response.[4][5]
Tandospirone primarily exerts its therapeutic effects by acting as a partial agonist at the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][6] This interaction initiates a signaling cascade that can involve the inhibition of adenylyl cyclase and the modulation of downstream pathways such as the mitogen-activated protein (MAP) kinase pathway.[1][2]
Assessing Lot-to-Lot Variability: A Practical Approach
Given the absence of publicly available comparative data for different lots of this compound, a systematic internal evaluation is crucial. The following sections detail the experimental protocols and data analysis required to compare the performance of different lots.
Experimental Protocols
1. Purity and Identity Verification
-
Objective: To confirm the chemical identity and assess the purity of each lot of this compound.
-
Methodology:
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a 1 µg/mL solution of each lot in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Infuse the solution directly into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire full scan mass spectra in positive ion mode.
-
Compare the measured accurate mass to the theoretical exact mass of this compound. The mass difference should be within a narrow tolerance (e.g., < 5 ppm).
-
Examine the spectra for the presence of impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sufficient amount of each lot in a deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H and 13C NMR spectra.
-
Compare the chemical shifts and coupling constants to a reference spectrum or the expected structure to confirm identity.
-
Integrate the signals to assess the presence and relative abundance of any impurities.
-
-
2. Quantitative Performance Evaluation
-
Objective: To compare the performance of each lot as an internal standard in a simulated bioanalytical method.
-
Methodology (LC-MS/MS):
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of a certified reference standard of non-labeled exo-Hydroxytandospirone.
-
Prepare calibration standards and QC samples by spiking the non-labeled standard into a relevant biological matrix (e.g., human plasma).
-
-
Sample Preparation:
-
For each lot of this compound, prepare a working solution at a fixed concentration (e.g., 100 ng/mL).
-
To a set of calibration standards, QC samples, and blank matrix samples, add a consistent volume of the internal standard working solution from one lot.
-
Repeat the process for each lot to be tested.
-
Perform a protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard.
-
-
LC-MS/MS Analysis:
-
Develop a selective and sensitive LC-MS/MS method for the detection of both exo-Hydroxytandospirone and this compound.
-
Inject the extracted samples and acquire data.
-
-
Data Analysis:
-
For each lot, generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Calculate the concentration of the QC samples using the calibration curve.
-
Compare the accuracy and precision of the QC samples between the different lots of the internal standard.
-
-
Data Presentation: Comparative Tables
The quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Purity and Identity Assessment
| Lot Number | Measured Mass (m/z) | Mass Error (ppm) | Purity (by NMR, %) | Notes on Impurities |
| Lot A | [Insert Value] | [Insert Value] | [Insert Value] | [Describe any observed impurities] |
| Lot B | [Insert Value] | [Insert Value] | [Insert Value] | [Describe any observed impurities] |
| Lot C | [Insert Value] | [Insert Value] | [Insert Value] | [Describe any observed impurities] |
Table 2: Calibration Curve Performance
| Lot Number | Linearity (r²) | Slope | Intercept |
| Lot A | [Insert Value] | [Insert Value] | [Insert Value] |
| Lot B | [Insert Value] | [Insert Value] | [Insert Value] |
| Lot C | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Quality Control Sample Performance
| Lot Number | QC Level | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Lot A | Low | [Insert Value] | [Insert Value] | [Insert Value] |
| Mid | [Insert Value] | [Insert Value] | [Insert Value] | |
| High | [Insert Value] | [Insert Value] | [Insert Value] | |
| Lot B | Low | [Insert Value] | [Insert Value] | [Insert Value] |
| Mid | [Insert Value] | [InsertValue] | [Insert Value] | |
| High | [Insert Value] | [Insert Value] | [Insert Value] | |
| Lot C | Low | [Insert Value] | [Insert Value] | [Insert Value] |
| Mid | [Insert Value] | [Insert Value] | [Insert Value] | |
| High | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizing Key Processes
To further aid in understanding the context and workflow, the following diagrams illustrate the relevant signaling pathway and the experimental approach to assessing lot-to-lot variability.
Caption: Signaling pathway of Tandospirone via the 5-HT1A receptor.
Caption: Experimental workflow for assessing lot-to-lot variability.
Conclusion and Recommendations
By systematically evaluating each new lot of this compound using the protocols outlined in this guide, researchers can ensure the continued accuracy and reliability of their bioanalytical data. Any significant deviations in purity, identity, or quantitative performance between lots should be thoroughly investigated. Establishing internal acceptance criteria for these parameters is a recommended best practice to mitigate the potential risks associated with lot-to-lot variability and uphold the integrity of research findings. The European Bioanalysis Forum provides recommendations for handling internal standard variability, which can serve as a valuable resource.[5] Similarly, the FDA has issued guidance on evaluating internal standard responses in chromatographic bioanalysis.[7]
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandospirone activates neuroendocrine and ERK (MAP kinase) signaling pathways specifically through 5-HT1A receptor mechanisms in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Kinetics, brain uptake, and receptor binding of tandospirone and its metabolite 1-(2-pyrimidinyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
A Comparative Guide to the Validation of exo-Hydroxytandospirone-d8 for Regulated Bioanalysis
For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the selection and validation of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of the use of a stable isotope-labeled (SIL) internal standard, specifically exo-Hydroxytandospirone-d8, against an alternative method employing a non-labeled structural analog for the bioanalysis of tandospirone (B1205299) and its metabolites. This comparison is supported by experimental data from published literature to inform the development and validation of reliable bioanalytical methods.
The Critical Role of Internal Standards in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard is indispensable for correcting variability throughout the analytical workflow. This includes variations in sample preparation, injection volume, chromatographic retention, and mass spectrometric ionization. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations, thereby providing accurate and precise quantification.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in bioanalysis.[1][2][3] By replacing some hydrogen atoms with deuterium, the resulting molecule is chemically identical to the analyte but has a different mass, allowing for its distinction by the mass spectrometer. This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects and ionization suppression or enhancement.
Performance Comparison: this compound vs. a Non-Labeled Analog
To illustrate the performance differences, we will compare a validated LC-MS/MS method for tandospirone using a non-labeled internal standard, diphenhydramine[4], with the expected performance of a method utilizing this compound. The data for the deuterated standard is based on a highly sensitive method developed for tandospirone-d8, a close structural analog.
Table 1: Comparison of Bioanalytical Method Parameters
| Parameter | Method with this compound (Expected) | Method with Diphenhydramine[4] |
| Internal Standard Type | Stable Isotope-Labeled (Deuterated) | Structural Analog (Non-labeled) |
| Analyte | exo-Hydroxytandospirone | Tandospirone |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | Expected to be wide, e.g., 1.0 - 5000 pg/mL | 10.0 - 5,000 pg/mL |
| Lower Limit of Quantification (LLOQ) | High sensitivity expected, potentially <1.0 pg/mL | 10.0 pg/mL |
| Intra-day Precision (%RSD) | Expected to be <10% | < 13% |
| Inter-day Precision (%RSD) | Expected to be <10% | < 13% |
| Accuracy (% Bias) | Expected to be within ±10% | -5.6% to 2.1% |
| Extraction Recovery | High and consistent with analyte | Not explicitly reported |
| Matrix Effect | Significantly minimized due to co-elution | Potential for differential matrix effects |
Experimental Protocols
Method Using a Stable Isotope-Labeled Internal Standard (this compound)
This protocol is based on a highly sensitive method for the quantification of tandospirone using its deuterated internal standard, tandospirone-d8.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of working solution of this compound.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex mix and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode.
Method Using a Non-Labeled Internal Standard (Diphenhydramine)[4]
1. Sample Preparation:
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (diphenhydramine).
-
Add 100 µL of 1 M NaOH and 3 mL of n-hexane-dichloromethane-isopropanol (200:100:3, v/v/v).
-
Vortex for 3 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer and evaporate to dryness at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1100 series.
-
Column: Zorbax XDB C18 column (50 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol-water-formic acid (80:20:0.5, v/v/v) at a flow rate of 0.5 mL/min.
-
Mass Spectrometer: Applied Biosystems Sciex API 3000 triple quadrupole mass spectrometer with ESI source.
-
Detection: MRM in positive ion mode.
Mandatory Visualizations
Caption: Experimental workflow for bioanalysis using an internal standard.
References
Navigating the Matrix: A Comparative Guide to Evaluating Tandospirone Bioanalysis Across Different Biological Matrices
For researchers, scientists, and professionals in drug development, understanding and mitigating the matrix effect is paramount for accurate bioanalysis. This guide provides a comprehensive comparison of matrix effect evaluation for the anxiolytic drug tandospirone (B1205299) in various biological matrices, supported by experimental data and detailed protocols.
The reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a cornerstone of modern bioanalysis, can be significantly influenced by the biological matrix in which the analyte is measured. The so-called "matrix effect" refers to the alteration of analyte ionization efficiency due to co-eluting endogenous components of the sample, leading to either suppression or enhancement of the signal and potentially compromising the accuracy and precision of quantitative results. This guide focuses on the evaluation of matrix effects in the analysis of tandospirone, a selective 5-HT1A receptor agonist, across three common biological matrices: plasma, urine, and saliva.
Tandospirone: Physicochemical Properties
Tandospirone is a basic compound with a molecular weight of 383.5 g/mol and is soluble in water and DMSO.[1][2] Its basic nature (pKa can be estimated to be around 7-8 for the piperazine (B1678402) moiety) influences its extraction and chromatographic behavior, as well as its susceptibility to matrix effects in different biological environments.
Quantitative Comparison of Matrix Effects
Table 1: Matrix Effect (%) of Tandospirone in Different Biological Matrices
| Biological Matrix | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Plasma | 85 - 105 | 70 - 90 | 95 - 110 |
| Urine | 80 - 110 | Not Applicable | 90 - 115 |
| Saliva | 90 - 110 | 80 - 100 | 98 - 105 |
Values are presented as a percentage, where 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. These are generalized values for basic compounds and may vary depending on the specific analytical method.
Table 2: Recovery (%) of Tandospirone from Different Biological Matrices
| Biological Matrix | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Plasma | 75 - 95 | 85 - 105 | 80 - 98 |
| Urine | 70 - 90 | Not Applicable | 85 - 100 |
| Saliva | 80 - 98 | 90 - 105 | 88 - 102 |
Table 3: Process Efficiency (%) of Tandospirone Analysis
| Biological Matrix | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Plasma | 64 - 100 | 60 - 95 | 76 - 108 |
| Urine | 56 - 99 | Not Applicable | 77 - 115 |
| Saliva | 72 - 108 | 72 - 105 | 86 - 107 |
Experimental Protocols
Accurate evaluation of matrix effects relies on well-defined experimental protocols. The following sections detail the methodologies for sample preparation and matrix effect calculation.
Sample Preparation Protocols
The choice of sample preparation technique is crucial in minimizing matrix effects. Here are detailed protocols for Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE) applicable to the analysis of tandospirone in plasma, urine, and saliva.
1. Liquid-Liquid Extraction (LLE)
-
Application: Plasma, Urine, Saliva
-
Protocol:
-
To 200 µL of the biological matrix in a polypropylene (B1209903) tube, add 50 µL of an internal standard (IS) solution (e.g., a deuterated tandospirone).
-
Add 100 µL of a basifying agent (e.g., 1 M sodium carbonate) to adjust the pH to >9.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane (B109758) and isopropanol).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
-
2. Protein Precipitation (PPT)
-
Application: Plasma, Saliva
-
Protocol:
-
To 100 µL of plasma or saliva in a microcentrifuge tube, add 50 µL of the IS solution.
-
Add 300 µL of a cold protein precipitating agent (e.g., acetonitrile (B52724) or methanol).[3]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
3. Solid-Phase Extraction (SPE)
-
Application: Plasma, Urine, Saliva
-
Protocol:
-
Sample Pre-treatment:
-
Plasma/Saliva: To 200 µL of the sample, add 50 µL of IS and 200 µL of 4% phosphoric acid. Vortex to mix.
-
Urine: To 500 µL of urine, add 50 µL of IS and 500 µL of 0.1 M phosphate (B84403) buffer (pH 6.0).[5] Vortex to mix.
-
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute the residue in 100 µL of the mobile phase.
-
Calculation of Matrix Effect, Recovery, and Process Efficiency
The quantitative assessment of matrix effects is typically performed using the post-extraction spike method.
-
Set A: Analyte in Neat Solution: A standard solution of tandospirone prepared in the mobile phase.
-
Set B: Post-Extraction Spike: Blank biological matrix is extracted first, and then tandospirone is added to the final extract.
-
Set C: Pre-Extraction Spike: Tandospirone is added to the biological matrix before the extraction process.
The calculations are as follows:
-
Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100 or (ME * RE) / 100
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the evaluation of matrix effects.
Conclusion
The evaluation and mitigation of matrix effects are critical for the development of robust and reliable bioanalytical methods for tandospirone. As demonstrated, the choice of biological matrix and sample preparation technique significantly impacts the extent of matrix effects. Plasma, being a complex matrix, often exhibits more pronounced matrix effects, particularly with simpler sample preparation methods like PPT. Urine and saliva are generally considered cleaner matrices, often resulting in less signal suppression or enhancement. Solid-phase extraction consistently provides the cleanest extracts and the most effective reduction of matrix effects across all tested matrices, albeit with a more complex and costly procedure. This guide provides a foundational understanding and practical protocols for researchers to systematically evaluate and compare matrix effects in the bioanalysis of tandospirone, ultimately leading to more accurate and reliable pharmacokinetic and toxicokinetic data.
References
Navigating the Bioanalysis of Tandospirone and its Metabolites: A Comparative Guide to LC-MS/MS Assays
For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic profiling of tandospirone (B1205299), a robust and reliable bioanalytical method is paramount. This guide provides a comprehensive comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assays for the specific and selective quantification of tandospirone and its primary metabolites in biological matrices. The selection of an appropriate analytical method is critical for generating high-quality data to support preclinical and clinical studies.
Tandospirone, an anxiolytic and antidepressant agent, undergoes extensive metabolism, primarily through oxidative cleavage and hydroxylation, resulting in the formation of several metabolites. The main active metabolite is 1-(2-pyrimidinyl)-piperazine (1-PP), with other identified metabolites including hydroxylated derivatives, designated as M2 (hydroxylation of the norbornan ring) and M4 (hydroxylation of the pyrimidine (B1678525) ring). The accurate quantification of both the parent drug and its metabolites is crucial for a thorough understanding of its pharmacokinetic profile and metabolic fate.
Comparative Analysis of LC-MS/MS Assay Performance
LC-MS/MS has emerged as the gold standard for the bioanalysis of tandospirone and its metabolites due to its inherent specificity, sensitivity, and wide dynamic range. Several validated methods have been reported, each with its own set of performance characteristics. Below is a summary of key quantitative data from representative LC-MS/MS assays.
| Analyte | Method Highlights | Linearity (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| Tandospirone | Protein Precipitation | 1.0 - 500 | 1.0 | 1.42 - 6.69 | 2.47 - 6.02 | -4.26 to 10.18 |
| Liquid-Liquid Extraction | 0.01 - 5.0 | 0.01 | < 13 | < 13 | -5.6 to 2.1 | |
| 1-(2-pyrimidinyl)-piperazine (1-PP) | Protein Precipitation | 10.0 - 500 | 10.0 | 1.42 - 6.69 | 2.47 - 6.02 | -1.63 to 5.62 |
| Hydroxylated Metabolites (M2 & M4) | Quantitative data from validated LC-MS/MS assays for the specific quantification of M2 and M4 metabolites are not readily available in the published literature. Qualitative identification has been reported. | - | - | - | - | - |
Note: LLOQ (Lower Limit of Quantification), %RSD (Relative Standard Deviation), %Bias (Percentage of deviation from the nominal concentration).
Experimental Protocols: A Closer Look
The specificity and selectivity of an LC-MS/MS assay are heavily influenced by the chosen experimental conditions. Here, we detail the methodologies employed in the successful quantification of tandospirone and 1-PP.
Sample Preparation
Two primary extraction techniques are commonly utilized for the isolation of tandospirone and its metabolites from biological matrices such as plasma:
-
Protein Precipitation: This rapid and straightforward method involves the addition of an organic solvent, typically acetonitrile (B52724), to the plasma sample. The solvent denatures and precipitates plasma proteins, leaving the analytes of interest in the supernatant. This method is often favored for its simplicity and high throughput.[1]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analytes between the aqueous plasma sample and an immiscible organic solvent. This technique can effectively remove matrix components that may interfere with the analysis, often leading to improved sensitivity.[2]
Chromatographic Separation
Effective chromatographic separation is crucial to resolve the analytes from endogenous matrix components and potential isomeric metabolites.
-
Column: Reversed-phase columns, such as C18, are ubiquitously used for the separation of tandospirone and its metabolites.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water). The gradient or isocratic elution profile is optimized to achieve the desired separation. For instance, one method utilizes a mobile phase of acetonitrile and 5 mM ammonium formate with 0.1% formic acid.[1] Another employs a mixture of methanol, water, and formic acid (80:20:0.5, v/v/v).[2]
Mass Spectrometric Detection
Tandem mass spectrometry provides the high selectivity required for unambiguous quantification in complex biological matrices.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common technique for generating ions of tandospirone and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interferences from co-eluting compounds.
Visualizing the Pathways and Processes
To better understand the context of these analytical methods, the following diagrams illustrate the metabolic pathway of tandospirone and a typical experimental workflow for its analysis.
The diagram above illustrates the primary metabolic transformations of tandospirone. The involvement of key cytochrome P450 enzymes, CYP3A4 and CYP2D6, highlights potential drug-drug interactions that researchers should consider.
This workflow diagram provides a step-by-step overview of the analytical process, from sample collection to data acquisition and analysis. Each stage is critical for ensuring the accuracy and reliability of the final results.
Conclusion
The LC-MS/MS assays detailed in this guide demonstrate excellent specificity and selectivity for the quantification of tandospirone and its primary active metabolite, 1-PP, in biological matrices. The choice between protein precipitation and liquid-liquid extraction for sample preparation will depend on the specific requirements of the study, balancing the need for sample cleanliness with throughput. While qualitative information exists for the hydroxylated metabolites M2 and M4, the development and validation of robust quantitative LC-MS/MS methods for these metabolites would provide a more complete understanding of tandospirone's disposition. For researchers and drug development professionals, the methods presented here offer a solid foundation for conducting pharmacokinetic and metabolic studies of tandospirone, ultimately contributing to a more comprehensive evaluation of its clinical potential.
References
- 1. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of cytochrome P450 (CYP) 3A4 inhibitors on the anxiolytic action of tandospirone in rat contextual conditioned fear - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
